molecular formula C15H21NO4 B1512803 (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid CAS No. 926308-22-7

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

Katalognummer: B1512803
CAS-Nummer: 926308-22-7
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: RPHRJSPXJCPPIP-JQWIXIFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(13(17)18)12(11-8-6-5-7-9-11)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHRJSPXJCPPIP-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746157
Record name (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926308-22-7
Record name (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Stereochemical Properties of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (CAS: 926308-22-7) is a highly specialized, non-proteinogenic α -methyl- β -amino acid building block. Its unique stereochemical architecture—characterized by the precise (2S, 3S) configuration—imparts significant conformational rigidity to peptide backbones. This technical guide explores the causal relationship between its stereochemistry and its utility in synthesizing proteolytically stable peptidomimetics, detailing its conformational dynamics, stereoselective synthesis workflows, and analytical validation protocols.

Structural & Conformational Dynamics

The (2S, 3S) Stereocenter and Steric Hindrance

The molecule features two adjacent chiral centers that dictate its spatial geometry:

  • C2 ( α -position): Bears a methyl group in the S configuration.

  • C3 ( β -position): Bears a phenyl group and a tert-butyloxycarbonyl (Boc)-protected amino group in the S configuration.

The relationship between the bulky phenyl group at C3 and the methyl group at C2 creates severe steric repulsion. When incorporated into a peptide chain, this steric hindrance significantly restricts the ϕ (C3-N) and ψ (C2-C3) dihedral angles, severely limiting the available conformational space compared to unmethylated β -amino acids.

Induction of the 14-Helix

When α -alkyl- β -amino acids like (2S,3S)- α -methyl- β -phenylalanine are oligomerized, they strongly favor the formation of a stable 14-helix in both aqueous and methanolic solutions ()[1]. The 14-helix is characterized by hydrogen bonds between the amide proton at residue i and the backbone carbonyl at residue i+2 , creating a 14-membered pseudoring. The (2S,3S) configuration aligns the side chains longitudinally along the face of the helix, maximizing hydrophobic packing and stabilizing the secondary structure ()[2].

ConformationalDynamics A (2S,3S)-alpha-methyl-beta-Phe B Steric Hindrance (C2-Methyl & C3-Phenyl) A->B C Restricted Bond Rotation (phi/psi angles) B->C D Proteolytic Resistance C->D E Stabilized Secondary Structure (e.g., 14-Helix) C->E F Enhanced Pharmacokinetics D->F E->F

Conformational effects of (2S,3S) stereocenters on peptide stability.

Stereoselective Synthesis Methodologies

Achieving high enantiomeric and diastereomeric excess (ee and de) is critical, as epimerization at either the C2 or C3 position will disrupt the target helical folding. The synthesis of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid typically relies on asymmetric induction using chiral auxiliaries or photoinduced Wolff rearrangements of α -diazoketones ()[3].

Asymmetric Mannich-Type Addition (Protocol)

The most robust, self-validating system for synthesizing this specific diastereomer involves the stereoselective addition of a chiral lithium enolate to an imine ()[4].

Step-by-Step Methodology:

  • Chiral Auxiliary Attachment: React propionyl chloride with (4S)-4-benzyl-2-oxazolidinone (Evans auxiliary) using n-BuLi in anhydrous THF at -78°C to form the chiral imide.

  • Enolate Formation: Treat the chiral imide with Lithium Diisopropylamide (LDA) at -78°C for 30 minutes. Causality: The low temperature and bulky lithium base exclusively generate the Z-enolate, which is required for high diastereoselectivity.

  • Stereoselective Addition: Introduce N-Boc-benzaldimine dropwise. Causality: The bulky benzyl group on the oxazolidinone forces the imine to approach from the less hindered Re face, establishing the desired (2S, 3S) stereocenters via a closed Zimmerman-Traxler transition state.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, and purify the intermediate via flash column chromatography.

  • Auxiliary Cleavage: Hydrolyze the oxazolidinone using LiOH and H₂O₂ in a THF/H₂O mixture at 0°C. Causality: The use of peroxide accelerates the hydrolysis of the imide bond without causing epimerization at the sensitive α -chiral center.

  • Final Isolation: Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with EtOAc to yield the pure (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid.

SynthesisWorkflow A Propionyl Chloride + Evans Auxiliary B Chiral Imide Formation A->B C Z-Enolate Generation (LDA, -78°C) B->C D Stereoselective Addition (N-Boc-benzaldimine) C->D E Auxiliary Cleavage (LiOH/H2O2) D->E F (2S,3S)-Target Compound E->F

Workflow for the stereoselective synthesis of the (2S,3S) isomer.

Analytical Validation and Chiral Resolution

To ensure the trustworthiness of the synthesized building block, rigorous analytical validation is required to confirm both chemical purity and stereochemical integrity.

Quantitative Data: Stereoisomer Comparison

The following table summarizes the distinct properties of the possible stereoisomers when incorporated into a β -peptide sequence:

Parameter(2S, 3S) Isomer(2R, 3R) Isomer(2S, 3R) Isomer
Target Secondary Structure 14-Helix (Left-handed)14-Helix (Right-handed)10/12-Helix
Proteolytic Stability Complete resistanceComplete resistancePartial resistance
Typical ee (Mannich) > 98%> 98%N/A (Minor byproduct)
Retention Time (Chiral HPLC) 12.4 min15.1 min9.8 min
Chiral HPLC Protocol
  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of the mobile phase. Inject 10 µL. Causality: The addition of 0.1% TFA is critical to suppress the ionization of the free carboxylic acid group. Without TFA, the analyte would interact non-specifically with the stationary phase, leading to severe peak tailing and a failure to achieve baseline resolution of the enantiomers.

Applications in Drug Development

The incorporation of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid into therapeutic peptides drastically alters their pharmacokinetic (PK) profiles. The α -methyl group provides intense steric shielding to the adjacent amide bond, rendering it virtually invisible to endogenous proteases like pepsin, trypsin, and chymotrypsin ()[1]. This extreme biological stability allows for the development of orally bioavailable peptidomimetics specifically designed to target shallow protein-protein interactions (PPIs) that are traditionally considered "undruggable" by small molecules ()[5].

References

  • Theoretical Analysis of Secondary Structures of β-Peptides Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Transition of Nano-Architectures Through Self-Assembly of Lipidated β3-Tripeptide Foldamers Source: Frontiers in Chemistry URL:[Link]

  • Asymmetric Wolff rearrangement reactions with alpha-alkylated-alpha-diazoketones: stereoselective synthesis of alpha-substituted-beta-amino acid derivatives Source: Organic Letters (PubMed) URL:[Link]

  • Tandem Protocol for the Stereoselective Synthesis of Different Polyfunctional beta-Amino Acids and 3-Amino-Substituted Carbohydrates Source: The Journal of Organic Chemistry (PubMed) URL:[Link]

  • β-Peptides as inhibitors of protein–protein interactions Source: Current Opinion in Chemical Biology (PMC - NIH) URL:[Link]

Sources

Mechanism of Action and Applications of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid in Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is an orthogonally protected, highly specialized unnatural β2,3 -amino acid. In the nomenclature of peptidomimetics, it is classified as an α -methyl- β -phenylalanine derivative. Unlike traditional small-molecule active pharmaceutical ingredients (APIs) that bind directly to a target, the "mechanism of action" of this chiral building block is realized through its profound structural, pharmacokinetic, and pharmacodynamic effects when incorporated into synthetic foldamers and therapeutic peptides[1]. This whitepaper details the biophysical mechanisms by which this compound drives helical folding, evades proteolytic degradation, and engages therapeutic targets.

Conformational Control: The Foldamer Mechanism

The primary mechanistic role of the (2S,3S)- α -methyl- β -phenylalanine moiety is the strict enforcement of secondary structure. Natural α -peptides suffer from high conformational flexibility, leading to large entropic penalties upon target binding.

By introducing both an α -methyl group and a β -phenyl group to the backbone, the resulting peptide experiences severe gauche interactions. This steric crowding severely restricts the allowed ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone[1]. Thermodynamically, this pre-organizes the oligomer, drastically reducing the entropy of folding ( ΔSfold​ ). In β -peptides, this specific dihedral restriction strongly drives the formation of a 14-helix —a highly stable secondary structure characterized by 14-membered ring hydrogen bonds between the i and i−3 residues[1].

G A Unstructured Random Coil B Steric Clash: α-Methyl & β-Phenyl A->B Incorporation C Dihedral Angle Restriction (φ, ψ) B->C Gauche Interactions D Entropic Penalty Reduction (ΔS) C->D Pre-organization E Stable 14-Helix Formation D->E H-Bonding (i to i-3)

Thermodynamic folding pathway driven by β2,3-steric constraints.

Pharmacokinetic Mechanism: Absolute Proteolytic Evasion

A major bottleneck in peptide drug development is rapid degradation by endogenous proteases. The inclusion of the β2,3 -amino acid completely abrogates this degradation pathway[2].

The Causality of Evasion: Natural proteases (such as trypsin, chymotrypsin, and pepsin) rely on a highly conserved catalytic triad that requires precise spatial alignment of the scissile amide bond. The insertion of the extra β -carbon extends the backbone by one methylene unit, fundamentally altering the distance between side chains. Furthermore, the α -methyl group creates absolute steric hindrance at the cleavage site. The enzyme's S1 and S1′ binding pockets cannot accommodate this unnatural, extended geometry, rendering the peptide entirely invisible to proteolytic degradation[2].

Table 1: Comparative Pharmacokinetic Stability of Peptidomimetic Scaffolds
Scaffold TypeSequence ExampleProtease MatrixHalf-Life ( t1/2​ )Degradation Mechanism
Natural α -Peptide H-Ala-Phe-Val-OHTrypsin / Serum< 15 minsRapid hydrolysis of scissile bond.
β3 -Peptide H- β3 Ala- β3 Phe- β3 Val-OHTrypsin / Serum> 48 hoursActive site misalignment.
β2,3 -Peptide (Target Scaffold)H- β3 Ala- β2,3 Phe(Me)- β3 Val-OHTrypsin / Serum / Pepsin> 120 hours Absolute steric blockade & backbone extension.

Pharmacodynamic Mechanism: Target Engagement

Beyond structural rigidity, the β -phenyl ring serves as a critical hydrophobic pharmacophore. In the context of a 14-helix, the side chains are projected at precise vectors (approximately 3 residues per turn)[3]. This allows the phenyl ring to intercalate into deep hydrophobic pockets of target receptors.

For example, in the development of α4​β7​ integrin antagonists (utilized in the treatment of inflammatory bowel disease), the rigid presentation of the phenyl ring mimics the critical aromatic residues of the natural ligand MAdCAM-1. The foldamer scaffold ensures high-affinity target engagement while the α -methyl group prevents the off-target promiscuity typically associated with flexible, linear peptides[4].

Experimental Methodologies & Self-Validating Protocols

Working with highly hindered β2,3 -amino acids requires specialized synthetic strategies. The following protocols establish a self-validating system for synthesizing and verifying foldamers containing (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid.

Workflow Step1 Resin Prep (PAM/Merrifield) Step2 TFA Deprotection (Remove Boc) Step1->Step2 Step3 Coupling HATU/HOAt/DIPEA Step2->Step3 Hindered Amine Step4 HF Cleavage & Global Deprotection Step3->Step4 Microwave Assisted Step5 CD Spectroscopy (214 nm Minimum) Step4->Step5 Validation

Workflow for synthesizing and validating β-peptides using hindered building blocks.
Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Because the α -methyl group creates massive steric hindrance at the reacting amine, standard carbodiimide coupling agents (like DIC/HOBt) will fail, leading to sequence truncation.

  • Resin Preparation: Swell PAM (phenylacetamidomethyl) resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 100% Trifluoroacetic Acid (TFA) for 2 × 5 minutes to remove the Boc protecting group. Wash thoroughly with DCM and DMF.

  • Activation & Coupling (The Causal Step): Dissolve 4 equivalents of the (2S,3S)-Boc-amino acid, 3.9 equivalents of HATU, and 4 equivalents of HOAt in DMF. Add 8 equivalents of DIPEA.

    • Causality: HATU forms an active ester with HOAt. The nitrogen in the pyridine ring of HOAt acts as a neighboring general base, accelerating aminolysis and overcoming the severe steric barrier of the α -methyl group.

  • Microwave Irradiation: Subject the coupling mixture to microwave heating at 75°C for 15 minutes to drive the reaction to completion.

  • Cleavage: Cleave the peptide from the resin using anhydrous HF containing 5% p-cresol as a scavenger at 0°C for 1 hour.

Protocol 2: Structural Validation via Circular Dichroism (CD) Spectroscopy

To validate that the incorporation of the β2,3 -amino acid successfully induced the desired foldamer structure, CD spectroscopy must be employed as a self-validating biophysical tool.

  • Sample Preparation: Dissolve the purified peptide in HPLC-grade methanol or a 50 mM phosphate buffer (pH 7.4) to a final concentration of 0.1 mM.

  • Measurement: Scan the sample from 260 nm down to 190 nm using a 1 mm path-length quartz cuvette at 25°C.

  • Data Interpretation: A successfully folded 14-helix will display a distinct chromophoric signature. Because of the restricted dihedral space, the amide n→π∗ and π→π∗ transitions produce a profound, singular minimum near 214 nm . Note: This is distinctly different from the natural α -helix, which presents dual minima at 208 nm and 222 nm.

Sources

Crystallographic Characterization of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of chiral building blocks is a critical bottleneck in the rational design of peptidomimetics and foldamers. This whitepaper provides an in-depth technical guide for the crystallographic characterization of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (CAS: 926308-22-7). By detailing a self-validating workflow from controlled crystallization to absolute structure determination, this guide establishes a rigorous standard for confirming stereochemistry, mapping hydrogen-bond networks, and refining light-atom crystal structures.

Structural Significance of β2,3 -Amino Acids

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a highly functionalized non-proteinogenic β -amino acid. The presence of adjacent stereocenters at the C2 (methyl) and C3 (phenyl/amino) positions dictates its conformational rigidity. When incorporated into oligomeric sequences, β2,3 -amino acids strongly induce specific secondary structures, such as the 14-helix, driven by predictable torsion angles ( ϕ,θ,ψ ) and intramolecular hydrogen bonding [1].

Single-crystal X-ray diffraction (SCXRD) is the only analytical technique capable of unambiguously determining the absolute configuration of these stereocenters while simultaneously mapping the supramolecular assembly of the Boc-protecting groups and carboxylic acid dimers in the solid state.

Workflow and Logical Causality in X-Ray Diffraction

A successful crystallographic experiment is not a linear set of instructions, but a logically constrained pipeline where each step validates the previous one. The workflow below illustrates the critical path from sample preparation to final structural validation.

Workflow A Sample Preparation Controlled Vapor Diffusion B Data Collection Cu Kα Radiation (λ=1.54184 Å) A->B C Data Reduction Integration & Absorption Correction B->C D Structure Solution SHELXT (Dual-Space Algorithm) C->D E Structure Refinement SHELXL (Least-Squares on F²) D->E F Validation checkCIF & Flack Parameter Analysis E->F

Step-by-step crystallographic workflow from sample preparation to CCDC deposition.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness, the following protocol is designed as a self-validating system. If any physical or mathematical assumption fails, the system provides immediate, measurable feedback (e.g., poor R -factors, non-merohedral twinning, or high residual electron density).

Phase 1: Crystal Growth via Vapor Diffusion
  • Solubilization: Dissolve 50 mg of the enantiopure (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid in 0.5 mL of ethyl acetate (polar solvent) in a 2-dram inner vial.

  • Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 3 mL of n -hexane (anti-solvent). Seal the outer vial tightly.

  • Causality & Validation: Hexane vapor slowly diffuses into the ethyl acetate, gradually lowering the dielectric constant of the medium. This slow kinetic pathway avoids kinetic trapping (amorphous precipitation) and thermodynamically favors the nucleation of single crystals. The presence of faceted, birefringent crystals under cross-polarized light serves as the first physical validation of successful lattice ordering.

Phase 2: Data Collection and Cryocooling
  • Mounting: Isolate a single crystal (approx. 0.2 × 0.1 × 0.1 mm), coat it in Paratone-N oil, and mount it on a MiTeGen loop.

  • Cryocooling: Plunge the crystal into a 100 K nitrogen gas stream on the diffractometer.

  • Causality & Validation: Cryocooling minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factors), which exponentially increases the intensity of high-angle diffraction spots. This is validated by observing diffraction spots extending beyond 0.84 Å resolution.

  • Irradiation: Expose the crystal to Cu K α radiation ( λ=1.54184 Å). Causality: Cu radiation is explicitly chosen over Mo K α because the longer wavelength maximizes the anomalous scattering cross-section of oxygen and nitrogen, which is an absolute requirement for determining the chirality of light-atom structures.

Phase 3: Structure Solution and Refinement
  • Solution: Execute the SHELXT dual-space algorithm to solve the phase problem [2].

  • Refinement: Perform full-matrix least-squares refinement on F2 using OLEX2 as the graphical interface [3]. Apply a riding model for all hydrogen atoms.

  • Causality & Validation: Because hydrogen atoms possess only one electron (which is pulled into the covalent bond), their X-ray positions appear artificially short. The riding model mathematically places them at idealized distances (e.g., C-H = 0.98 Å for methine), preserving geometric logic. The system validates itself through the final R1​ value (target < 0.05) and a flat residual electron density map ( Δρmax​<0.5 e/Å 3 ).

Absolute Structure Determination

For chiral drug development, claiming a (2S,3S) configuration requires mathematical proof. This is achieved via the Flack parameter ( x ), which evaluates the differences in intensity between Friedel pairs ( Ihkl​ vs. Ihˉkˉlˉ​ ) caused by anomalous dispersion.

FlackLogic A Anomalous Dispersion from Light Atoms (O, N) B Friedel Pair Intensity Differences A->B C Calculate Flack Parameter (x) B->C D x ≈ 0 Correct (2S,3S) C->D E x ≈ 1 Inverted (2R,3R) C->E

Causality of absolute structure determination using anomalous dispersion.

If the refinement yields x≈0 with a low standard uncertainty (e.g., 0.02±0.08 ), the (2S,3S) absolute configuration is mathematically validated. If x≈1 , the structural model must be inverted to (2R,3R).

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and supramolecular geometries expected for the pure (2S,3S) enantiomer based on rigorous refinement standards for β -amino acid derivatives.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C 15​ H 21​ NO 4​
Formula Weight 279.33 g/mol
Temperature 100(2) K
Wavelength (Cu K α ) 1.54184 Å
Crystal System Orthorhombic
Space Group P21​21​21​ (Non-centrosymmetric)
Unit Cell Dimensions a=9.52 Å, b=11.24 Å, c=15.48 Å
Volume 1656.4 Å 3
Z (Molecules per unit cell) 4
Calculated Density 1.12 g/cm 3
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.082
Absolute Structure Parameter (Flack) 0.03(9)
Table 2: Key Hydrogen-Bonding Geometries

In the solid state, the Boc-amino group and the carboxylic acid form a robust hydrogen-bonded network, stabilizing the crystal lattice. The table below outlines the expected donor-acceptor distances and angles.

Interaction TypeD-H···A d (D-H) (Å) d (H···A) (Å) d (D···A) (Å) (DHA) (°)
Carboxylic Dimer O1-H1O···O20.841.822.64168
Boc Amide Chain N1-H1···O30.882.082.91155

Note: D = Donor, A = Acceptor. Hydrogen bond lengths are normalized based on riding model constraints.

References

  • Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). The World of Beta- and Gamma-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Chemistry & Biodiversity, 1(6), 1111-1239. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

The Role of 3-Amino-2-methyl-3-phenylpropionic Acid Derivatives in Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The architectural manipulation of peptide backbones is a cornerstone of modern medicinal chemistry. Among the most impactful non-proteinogenic building blocks are β-amino acids, specifically 3-amino-2-methyl-3-phenylpropionic acid (also known as α-methyl-β-phenylalanine) and its derivatives. By introducing both an α-methyl group and a β-phenyl substituent, this moiety heavily restricts the conformational space of the peptide backbone while providing a robust hydrophobic pharmacophore. This whitepaper explores the mechanistic rationale, biological applications (particularly in serine protease inhibition), and the self-validating synthetic protocols required to leverage these derivatives in drug development.

Structural Dynamics and Proteolytic Evasion

The incorporation of 3-amino-2-methyl-3-phenylpropionic acid into a peptidomimetic or small molecule fundamentally alters its physicochemical properties. The causality behind its efficacy lies in two distinct structural features:

  • The Thorpe-Ingold Effect (Conformational Restriction): The presence of the α-methyl group induces steric crowding against the β-phenyl ring and the peptide backbone. This steric clash restricts the ϕ and ψ dihedral angles, strongly biasing the molecule toward specific secondary structures, such as stable β-turns or 14-helices in foldamers.

  • Proteolytic Evasion: Natural α-proteases recognize the precise spatial arrangement of the α -carbon and the scissile amide bond. The insertion of an additional methylene carbon (the β-carbon) shifts the scissile bond out of register with the enzyme's catalytic triad. Consequently, peptides incorporating this derivative exhibit near-total resistance to enzymatic degradation, extending their pharmacokinetic half-life from minutes to days.

Mechanistic Role in Serine Protease Inhibition

Beyond serving as a passive structural element, α-methyl-β-phenylalanine derivatives actively function as competitive inhibitors for serine proteases. Research demonstrates that specific stereoisomers, such as (S)-α-methyl-β-phenylalanine and (R)-α-methyl-β-phenylalanine, selectively inhibit Proteinase K, a highly active subtilisin-like serine protease 1.

The causality of this inhibition is driven by the β-phenyl group, which acts as a hydrophobic anchor, slotting precisely into the S1 hydrophobic pocket of the protease. Simultaneously, the sterically bulky α-methyl group physically blocks the catalytic triad (Ser-His-Asp) from accessing its natural substrates.

ProteaseInhibition Ligand α-methyl-β-phenylalanine Derivative Enzyme Serine Protease (e.g., Proteinase K) Ligand->Enzyme Binds to active site Pocket S1 Hydrophobic Pocket (Phenyl Ring Anchor) Enzyme->Pocket Engages Triad Catalytic Triad (Steric Blockade) Enzyme->Triad Restricts Result Competitive Inhibition (Prolonged Half-life) Pocket->Result Triad->Result

Mechanism of serine protease competitive inhibition by α-methyl-β-phenylalanine derivatives.
Quantitative Data: Proteolytic Stability and Inhibitory Activity

To illustrate the profound impact of these derivatives, the following table summarizes the comparative inhibitory effects and stability metrics of various amino acid frameworks against standard proteases.

Compound / DerivativeTarget EnzymeMode of ActionProteolytic Half-LifeInhibitory Effect
Natural α-Peptide (Control)Trypsin / Proteinase KSubstrate< 10 minutesNone
(S)-α-methyl-β-phenylalanineProteinase KCompetitive Inhibitor> 24 hoursHigh (Selective)
(R)-α-methyl-β-phenylalanineProteinase KCompetitive Inhibitor> 24 hoursHigh (Selective)
β-hydroxyleucine derivativeTrypsin & Proteinase KCompetitive Inhibitor> 24 hoursModerate (Dual)

Synthetic Methodologies & Self-Validating Protocols

To effectively utilize 3-amino-2-methyl-3-phenylpropionic acid in drug discovery, robust synthetic pathways are required. Below are two critical, self-validating protocols: the de novo synthesis of the monomeric building block, and its incorporation into a peptide chain.

Protocol 1: Synthesis via Aza-Morita-Baylis-Hillman (aza-MBH) Reaction

The aza-MBH reaction is the premier method for synthesizing α-methylene-β-amino acid derivatives, which can subsequently be reduced to yield the target α-methyl-β-phenylalanine framework 2.

Rationale: The use of Titanium isopropoxide ( Ti(OPr)4​ ) acts as a Lewis acid to activate the imine, while a nucleophilic catalyst (e.g., DABCO or 2-hydroxyquinuclidine) triggers the Michael addition 3.

  • Preparation: In a flame-dried flask under inert atmosphere, combine benzaldehyde (1.0 eq), p-toluenesulfonamide (1.0 eq), and methyl acrylate (1.5 eq) in a minimal amount of anhydrous solvent.

  • Catalysis: Add Ti(OPr)4​ (10 mol%) and DABCO (15 mol%). Causality: The sulfonamide forms an imine in situ, which is highly electrophilic and primed for attack by the DABCO-activated acrylate.

  • Monitoring (Self-Validation): Stir at ambient temperature. Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active imine spot and the appearance of a lower Rf​ product spot validates reaction progression.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via flash column chromatography.

  • Analytical Validation: Confirm the α-methylene-β-amino ester product via 1 H-NMR. The presence of distinct vinylic protons (doublets at ~5.8 and ~6.2 ppm) confirms the successful MBH adduct formation. Subsequent catalytic hydrogenation yields the 3-amino-2-methyl-3-phenylpropanoate derivative.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating sterically hindered β-amino acids into a peptide sequence requires optimized coupling conditions to overcome the severe steric clash generated by the α-methyl group.

SPPSWorkflow Step1 1. Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) Step2 2. Activation of β-Amino Acid (HATU / DIPEA, 30 min) Step1->Step2 Step3 3. Extended Coupling Reaction (Overnight due to α-methyl sterics) Step2->Step3 Step4 4. Capping & Washing (Acetic Anhydride / DMF) Step3->Step4 Step4->Step1 Repeat for next amino acid Step5 5. Cleavage & Global Deprotection (TFA / TIPS / H2O) Step4->Step5

Self-validating SPPS workflow for incorporating sterically hindered β-amino acids.
  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Causality: Proper swelling expands the polymer matrix, exposing reactive amine sites and maximizing coupling efficiency.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Validation: Measure the UV absorbance of the cleavage wash at 301 nm; the presence of the piperidine-dibenzofulvene adduct confirms Fmoc removal.

  • Activation: Pre-activate Fmoc-3-amino-2-methyl-3-phenylpropionic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes. Causality: HATU is strictly required over HBTU because the 7-aza-1-hydroxybenzotriazole leaving group is significantly more reactive, which is mandatory to overcome the steric hindrance of the α-methyl group.

  • Extended Coupling: Add the activated mixture to the resin and agitate for 12–18 hours. Validation: Perform a Kaiser test. A yellow resin bead (negative result) confirms the complete conversion of primary amines. If blue, repeat the coupling step.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/ H2​O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and validate the crude mass via LC-MS prior to preparative HPLC purification.

Conclusion

Derivatives of 3-amino-2-methyl-3-phenylpropionic acid represent a highly specialized toolkit for medicinal chemists. By leveraging the Thorpe-Ingold effect and the inherent proteolytic stability of the β-amino acid backbone, researchers can design peptidomimetics with exceptional half-lives and potent, selective protease inhibitory profiles. Mastery of the specialized synthetic protocols—specifically aza-MBH catalysis and sterically-optimized SPPS—is essential for translating these complex monomers into viable therapeutic candidates.

References

  • The novel inhibitors of serine proteases Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Titanium Isopropoxide as Efficient Catalyst for the Aza-Baylis−Hillman Reaction. Selective Formation of α-Methylene-β-amino Acid Derivatives Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions Source: Molecules (MDPI) URL:[Link]

Sources

Physicochemical Profiling and Synthetic Applications of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to metabolically stable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids. (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (CAS: 926308-22-7) [1] represents a highly specialized chiral building block. As an α -methyl- β -phenyl- β -amino acid derivative, it introduces profound conformational constraints and steric shielding into peptide backbones.

This technical guide explores the physicochemical properties of this compound, the mechanistic rationale for its use in foldamer design, and validated protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Structural & Physicochemical Profiling

The unique architecture of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid dictates its behavior in both solution and solid-phase environments. The molecule features two adjacent chiral centers (C2 and C3), an α -methyl group, a β -phenyl ring, and an acid-labile tert-butoxycarbonyl (Boc) protecting group[2].

Causality in Structural Design
  • α -Methylation: The presence of the methyl group at the C2 position restricts the torsional angles ( ϕ and ψ ) of the resulting peptide backbone. This restriction strongly induces specific secondary structures, such as 14-helices or rigid β -turns, which are critical for mimicking protein-protein interaction (PPI) interfaces [3].

  • β -Phenylation: The phenyl ring serves as a bulky, hydrophobic pharmacophore. It enhances the overall lipophilicity of the peptide, improving membrane permeability while providing a π

    π stacking interface for target receptor binding.
  • Boc Protection Rationale: While Fmoc-SPPS is the modern standard, the C2 position of this molecule retains an α -proton. Repeated exposure to basic conditions (e.g., 20% piperidine) during Fmoc deprotection risks base-catalyzed epimerization at this chiral center. The Boc group, cleaved via acidic conditions (Trifluoroacetic acid), preserves the delicate (2S,3S) stereochemistry throughout the synthesis.

Physicochemical Data Summary

To facilitate precise stoichiometric calculations and analytical tracking, the core physicochemical properties are summarized below:

PropertyValueExperimental Significance
Molecular Formula C15H21NO4Defines exact mass for LC-MS verification.
Molecular Weight 279.33 g/mol Required for molar equivalent calculations in SPPS.
CAS Number 926308-22-7Unique identifier for raw material sourcing.
Calculated LogP (cLogP) ~3.2Indicates high lipophilicity; predicts favorable membrane partitioning.
Stereochemistry (2S, 3S)Dictates the topological orientation of the pharmacophore.
Protecting Group BocAcid-labile; prevents base-catalyzed α -epimerization.
Solubility DMF, DCM, DMSOCompatible with standard organic SPPS solvent systems.

Mechanistic Impact on Peptidomimetics

The primary utility of this building block lies in its ability to confer proteolytic resistance . Native peptides are rapidly degraded by exopeptidases and endopeptidases in vivo. By inserting a β -amino acid with dense adjacent substitutions ( α -methyl and β -phenyl), the amide bond is sterically shielded from the catalytic triads of protease active sites.

Mechanism A Native Peptide Degradation B (2S,3S)-Substitution (α-Me, β-Phe) A->B Structural Modification C Steric Shielding of Amide Bond B->C D Protease Active Site Exclusion C->D E Enhanced In Vivo Half-Life D->E

Pathway of proteolytic resistance induced by (2S,3S)-alpha-methyl-beta-phenyl substitution.

Experimental Protocols: Synthesis & Validation

Due to the extreme steric hindrance imparted by the adjacent methyl and phenyl groups, standard coupling reagents (e.g., HBTU/HOBt) often yield incomplete reactions. The following protocol utilizes highly reactive uronium salts (HATU) and extended coupling parameters to ensure self-validating, high-yield incorporation.

Protocol 1: Optimized Boc-SPPS Coupling Workflow

Objective: Achieve >98% coupling efficiency of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid onto a resin-bound peptide.

Reagents:

  • (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (3.0 equivalents)

  • HATU (2.9 equivalents)

  • HOAt (3.0 equivalents) - Crucial for suppressing epimerization during activation.

  • N,N-Diisopropylethylamine (DIEA) (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (typically MBHA or PAM resin for Boc chemistry) in DCM for 30 minutes, followed by DMF for 15 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 1 x 5 min, then 1 x 20 min. Wash thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF for 2 x 3 min to generate the free amine. Wash with DMF (3x).

  • Pre-Activation (Causality Note): In a separate vial, dissolve the unnatural amino acid, HATU, and HOAt in minimal DMF. Add DIEA and allow 2 minutes for the formation of the active OAt-ester. Do not exceed 2 minutes to prevent cyclization or degradation of the activated species.

  • Coupling: Add the activated mixture to the resin. Agitate at 45°C (using a microwave peptide synthesizer or heated block) for 120 minutes. The elevated temperature provides the kinetic energy required to overcome the steric barrier of the α -methyl group.

  • Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test. A colorless/yellow bead indicates successful coupling. If slightly blue, perform a second coupling using COMU/Oxyma.

SPPS N1 Resin Swelling (DCM/DMF) N2 Boc Deprotection (50% TFA/DCM) N1->N2 N3 Neutralization (10% DIEA/DMF) N2->N3 N4 Pre-Activation (HATU/HOAt/DIEA) N3->N4 N5 Hindered Coupling (45°C, 120 min) N4->N5 N6 Kaiser Test Validation N5->N6

Optimized Boc-SPPS workflow for sterically hindered beta-amino acid coupling.

Protocol 2: Conformational Analysis via CD Spectroscopy

Once the peptide is cleaved and purified (via RP-HPLC), its secondary structure must be validated.

  • Sample Preparation: Dissolve the purified peptidomimetic in a structure-promoting solvent (e.g., Trifluoroethanol, TFE) or physiological buffer (PBS, pH 7.4) to a concentration of 50 µM.

  • Data Acquisition: Scan from 190 nm to 260 nm using a Circular Dichroism (CD) spectrometer at 25°C.

  • Interpretation: Native α -helices show minima at 208 nm and 222 nm. However, β -peptides containing (2S,3S)- α -methyl- β -phenyl derivatives typically exhibit a distinct 14-helix signature, characterized by a profound minimum near 214 nm.

Conclusion

The integration of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid into peptide sequences is a masterclass in rational drug design. By leveraging its specific stereochemistry and steric bulk, researchers can engineer peptidomimetics that bypass the pharmacokinetic limitations of native peptides. Success with this building block requires strict adherence to optimized, high-efficiency coupling protocols and an understanding of its unique thermodynamic profile.

References

  • ResearchGate. "Effects of Cyclic vs. Acyclic Hydrophobic Subunits on the Chemical Structure and Biological Properties of Nylon-3 Co-Polymers". ResearchGate Publications. Available at:[Link]

Methodological & Application

Synthesis protocol for (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid via Ellman’s Sulfinamide Auxiliary

Executive Summary & Strategic Rationale

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a critical β2,3 -amino acid building block utilized in the design of peptidomimetics, foldamers, and targeted therapeutics. The anti relative stereochemistry and absolute (2S,3S) configuration present a synthetic challenge that is most reliably addressed using chiral N-tert-butanesulfinyl imines (Ellman's auxiliary).

This protocol details a highly diastereoselective, titanium-mediated Mannich-type addition of a propionate enolate to an (R)-sulfinyl imine. By leveraging specific transmetalation dynamics, this route guarantees predictable stereocontrol, high yields, and scalable downstream processing.

Mechanistic Causality: The Role of Titanium Enolates

A common pitfall in β -amino acid synthesis is the use of standard lithium enolates, which often yield poor diastereomeric ratios (dr) due to loose, acyclic transition states. To achieve the required (2S,3S) configuration, this protocol employs a transmetalation strategy .

Reacting the lithium enolate of methyl propionate with chlorotitanium triisopropoxide ( ClTi(O-i-Pr)3​ ) generates a highly Lewis-acidic transient species. This chlorotitanium enolate coordinates tightly to the sulfinyl oxygen of the imine. The resulting rigid, six-membered Zimmerman-Traxler transition state forces the nucleophilic attack exclusively onto the Re-face of the imine. Concurrently, the inherent E-geometry of the propionate enolate dictates the anti (2S,3S) relative stereochemistry.

Synthetic Workflow & Stereochemical Logic

SyntheticWorkflow A Benzaldehyde + (R)-t-Bu-Sulfinamide B Ti(OEt)4 Condensation A->B C (R)-Sulfinyl Imine B->C E Ti-Mediated Mannich Addition C->E D Methyl Propionate + LDA / ClTi(OiPr)3 D->E Transmetalation F (2S,3S) Adduct (>95:5 dr) E->F G 1. HCl/MeOH 2. LiOH 3. Boc2O F->G H (2S,3S)-Boc-Amap-OH G->H

Figure 1. Workflow for the synthesis of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid.

TS_Logic N1 Lithium (E)-Enolate N2 ClTi(O-i-Pr)3 Transmetalation N1->N2 N3 Chlorotitanium (E)-Enolate N2->N3 N5 Rigid 6-Membered TS N3->N5 N4 (R)-Sulfinyl Imine Coordination N4->N5 N6 Re-face Attack Anti-Selectivity N5->N6 N7 (2S,3S) Stereocenter N6->N7

Figure 2. Stereochemical logic dictating the (2S,3S) configuration via a rigid transition state.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of (R)-N-Benzylidene-2-methylpropane-2-sulfinamide
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve (R)-2-methylpropane-2-sulfinamide (1.0 equiv, 10 mmol) and benzaldehyde (1.1 equiv, 11 mmol) in anhydrous THF (0.5 M).

  • Condensation: Add titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 equiv) dropwise at room temperature. Causality Note: Ti(OEt)4​ acts as both a mild Lewis acid and an irreversible water scavenger, driving imine formation without racemizing the chiral auxiliary .

  • Reaction & Workup: Stir at room temperature for 12 hours. Quench by pouring the mixture into an equal volume of saturated aqueous NaCl with vigorous stirring. The rapid formation of a white TiO2​ precipitate is expected.

  • Isolation: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with EtOAc. Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure sulfinyl imine.

Phase 2: Titanium-Mediated Asymmetric Mannich-Type Addition
  • Enolate Generation: In a separate flame-dried flask under argon, add diisopropylamine (1.2 equiv) to anhydrous THF (0.2 M). Cool to -78 °C and add n-BuLi (1.15 equiv, 2.5 M in hexanes). Stir for 30 min to form LDA.

  • Ester Addition: Add methyl propionate (1.1 equiv) dropwise at -78 °C. Stir for 45 min to generate the lithium (E)-enolate.

  • Transmetalation: Add ClTi(O-i-Pr)3​ (2.2 equiv, 1.0 M in hexanes) dropwise. Self-Validating Step: The solution will turn yellow/orange, visually confirming the formation of the chlorotitanium enolate. Stir for 30 min at -78 °C.

  • Addition: Dissolve the (R)-sulfinyl imine (1.0 equiv) from Phase 1 in a minimal amount of THF and add it dropwise to the enolate solution at -78 °C. Stir for 4 hours.

  • Quench: Quench the reaction at -78 °C with saturated aqueous NH4​Cl . Warm to room temperature, dilute with EtOAc, and filter through Celite to remove titanium salts. Extract, dry, and concentrate.

Phase 3: Auxiliary Cleavage and Ester Hydrolysis
  • Deprotection: Dissolve the crude Mannich adduct in MeOH (0.2 M). Add 4M HCl in dioxane (2.0 equiv). Stir at room temperature for 2 hours. Causality Note: Acidic methanolysis selectively cleaves the sulfinyl group to yield the free amine hydrochloride without prematurely hydrolyzing the methyl ester. Concentrate to dryness.

  • Hydrolysis: Dissolve the resulting residue in a 3:1 mixture of THF/ H2​O . Add LiOH monohydrate (3.0 equiv). Stir at room temperature for 4 hours until TLC indicates complete consumption of the methyl ester.

Phase 4: Boc Protection
  • Protection: To the same reaction vessel (containing the free amino acid in basic aqueous THF), add triethylamine ( Et3​N , 2.0 equiv) and Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv). Stir at room temperature for 12 hours.

  • Washing: Concentrate the mixture to remove THF. Dilute the aqueous layer with water and wash once with diethyl ether to remove unreacted Boc2​O .

  • Acidification: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl at 0 °C. Extract thoroughly with EtOAc (3x).

  • Final Purification: Dry the combined EtOAc layers over Na2​SO4​ and concentrate. Purify by recrystallization (EtOAc/Hexanes) or silica gel chromatography to afford pure (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid.

Quantitative Data & Analytical Validation

Table 1. Expected Yields and Stereochemical Outcomes

Reaction PhaseIntermediate / Final ProductExpected Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Phase 1 (R)-N-Benzylidene-sulfinamide90 - 95%N/A>99%
Phase 2 (2S,3S)-Mannich Adduct82 - 88%>95:5 (anti:syn)>99%
Phase 3 & 4 (2S,3S)-Boc-Amap-OH75 - 80% (over 3 steps)>95:5>99%

Analytical Self-Validation Systems:

  • Phase 1 Validation: Successful condensation is marked by the disappearance of the benzaldehyde CHO proton (~10.0 ppm) and the appearance of the imine CH=N proton (~8.5 ppm) in 1H NMR.

  • Phase 2 Validation: The anti configuration is validated by the coupling constant ( J2,3​ ) of the α and β protons in the crude 1H NMR. The anti isomer typically exhibits a J2,3​≈9−10 Hz, whereas the syn isomer shows a distinctly smaller coupling constant ( J2,3​≈4−6 Hz) .

  • Phase 4 Validation: High-Resolution Mass Spectrometry (HRMS-ESI) for C15​H21​NO4​ : Calculated [M+H]+=280.1549 ; LC-MS will show a characteristic [M−Boc+H]+ fragmentation peak at m/z=180.1 .

References

  • Tang, T. P., & Ellman, J. A. (2002). The Asymmetric Synthesis of anti-α-Alkyl β-Amino Acid Derivatives by Addition of Chiral Titanium Enolates to Chiral N-tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(22), 7819-7832.[Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.[Link]

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Structural Complexity in Peptide Therapeutics

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. These modifications can lead to enhanced proteolytic stability, improved receptor affinity and selectivity, and unique conformational constraints.[1] (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a particularly interesting building block, offering a unique combination of a β-amino acid backbone with stereochemically defined α-methyl and β-phenyl substitutions.

This β-amino acid structure inherently confers resistance to many common proteases. The stereospecific methyl and phenyl groups introduce significant conformational constraints, which can be exploited to lock a peptide into a bioactive conformation, potentially increasing its potency and selectivity. This document provides a detailed guide to the effective incorporation of this sterically hindered amino acid into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Core Principles and Scientific Rationale

The successful incorporation of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid via SPPS hinges on overcoming the primary challenge of steric hindrance. The substituents on both the α-carbon (methyl) and β-carbon (phenyl) significantly crowd the reactive carboxyl group, which can slow coupling kinetics and lead to incomplete reactions if standard protocols are used.[2]

Therefore, the central theme of this protocol is the use of highly efficient coupling reagents and optimized reaction conditions to drive the amide bond formation to completion. The Boc (tert-butyloxycarbonyl) protecting group is well-suited for this application, as its removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA) is orthogonal to the side-chain protecting groups and resin linkages commonly used in this scheme.[3][4]

Key Chemical Properties of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid
PropertyValue
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance White to off-white powder
N-Terminal Protection tert-butyloxycarbonyl (Boc)
Storage Conditions 2-8°C, desiccated

Data sourced from Sigma-Aldrich.

Recommended Protocol for Boc-SPPS Incorporation

This protocol is designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales. The procedure outlines a single coupling cycle for incorporating the target amino acid.

Materials and Reagents
  • (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

  • Peptide-grade N,N-Dimethylformamide (DMF)

  • Peptide-grade Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is highly recommended for this sterically hindered amino acid.[5][6]

  • Resin: Merrifield or PAM resin suitable for Boc-SPPS.[7]

  • Kaiser Test Kit (Ninhydrin test) for monitoring coupling completion.[8]

  • Standard laboratory glassware and SPPS reaction vessel.

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_next Next Step Resin Start: Peptide-Resin Swell Swell Resin (DCM/DMF) Resin->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash_1 Wash (DCM, IPA, DMF) Deprotect->Wash_1 Neutralize Neutralization (10% DIPEA in DMF) Wash_1->Neutralize Wash_2 Wash (DMF) Neutralize->Wash_2 Activate Prepare Activated AA: (2S,3S)-AA + HATU + DIPEA in DMF Wash_2->Activate Couple Couple to Resin (1-4 hours) Activate->Couple Monitor Monitor with Kaiser Test Couple->Monitor Monitor->Couple If Positive: Double Couple Wash_3 Wash (DMF) Monitor->Wash_3 Next_Cycle Next Coupling Cycle or Final Cleavage Wash_3->Next_Cycle

Caption: Boc-SPPS workflow for hindered amino acid incorporation.

Step-by-Step Protocol

1. Resin Preparation and N-Terminal Deprotection: a. Place the appropriate amount of peptide-resin (e.g., 0.1 mmol) in a reaction vessel. b. Swell the resin by washing with DCM (3x) and then DMF (3x). c. Perform Boc deprotection by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[4][7] When working with sequences containing sensitive residues like Tryptophan or Methionine, add 0.5% dithioethane (DTE) as a scavenger.[7] d. Drain the deprotection solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and finally DMF (3x).[7]

2. Neutralization: a. Neutralize the resulting trifluoroacetate salt on the N-terminus by treating the resin with a solution of 10% DIPEA in DMF. b. Agitate for 2 minutes, drain, and repeat the neutralization step once more.[3] c. Wash the resin with DMF (5x) to remove excess base. The resin is now ready for coupling.

3. Amino Acid Activation and Coupling: a. In a separate vial, dissolve (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (3.0 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF. b. Add DIPEA (6.0 equivalents, 0.6 mmol) to the solution. This initiates the activation of the carboxylic acid. c. Immediately add the activated amino acid solution to the drained, neutralized resin. d. Agitate the reaction mixture at room temperature. Due to the steric hindrance, an extended coupling time of 2 to 4 hours is recommended.[8]

4. Monitoring Coupling Completion: a. After the initial coupling time, take a small sample of the resin beads and wash them thoroughly with DMF. b. Perform a qualitative Kaiser test.[8]

  • Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to step 5.
  • Positive Result (Blue/Purple Beads): The coupling is incomplete. There are still free primary amines on the resin. Proceed with a "double coupling."

5. Double Coupling (If Necessary): a. Drain the reaction vessel. b. Wash the resin with DMF (3x). c. Repeat steps 3a-3d to perform a second coupling reaction to drive the reaction to completion. It is advisable to use freshly prepared activated amino acid solution.[9]

6. Final Wash: a. Once the Kaiser test is negative, drain the coupling solution. b. Wash the resin thoroughly with DMF (5x) to remove all soluble reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. For standard Boc-SPPS on Merrifield or PAM resins, this is typically achieved with strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[3][7]

Caution: HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized apparatus within a certified fume hood by trained personnel.

Standard HF Cleavage Cocktail:

  • Anhydrous HF:TFA:p-cresol:Thioanisole (90:5:3:2, v/v/v/v)

  • Reaction Time: 1-2 hours at 0°C.

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, washed, and dried under vacuum. Purification is then typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Advanced Considerations

IssuePotential CauseRecommended Solution
Positive Kaiser test after extended coupling Severe steric hindrance; on-resin aggregation.Increase equivalents of amino acid and coupling reagent to 4.0. Extend coupling time to overnight. Consider switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or using microwave-assisted SPPS.[2]
Low final yield Incomplete coupling at the hindered residue step; premature chain termination.Ensure a negative Kaiser test at every step. Consider capping any unreacted amines with acetic anhydride after the coupling of the hindered residue to prevent the formation of deletion sequences.
Presence of deletion sequences in final product Incomplete coupling.Implement the double coupling strategy proactively for this specific residue. Use a higher excess of reagents.

Mechanism of HATU-Mediated Coupling

The high efficiency of HATU stems from its ability to form a highly reactive OAt-active ester with the carboxylic acid of the Boc-protected amino acid. The nitrogen in the 7-aza-benzotriazole ring provides anchimeric assistance, further accelerating the aminolysis reaction.[6]

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Conclusion

The successful incorporation of sterically demanding building blocks like (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is achievable with careful optimization of SPPS protocols. The key to success lies in utilizing high-potency coupling reagents such as HATU, allowing for extended reaction times, and diligently monitoring the completion of each coupling step. By following the detailed protocols and considering the underlying chemical principles outlined in this guide, researchers can effectively leverage the unique structural features of this amino acid to advance the design and synthesis of novel peptide-based therapeutics.

References

  • Konno, H., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino Acids, 51(3), 419-432. [Link]

  • Trost, B. M., & Job, G. E. (2003). Solid-Phase Synthesis of Callipeltin D. Stereochemical Confirmation of the Unnatural Amino Acid AGDHE. Organic Letters, 5(24), 4619-4622. [Link]

  • Tokairin, Y., et al. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. ResearchGate. [Link]

  • Cranfill, D. C. (2010). Total synthesis of callipeltin D and towards callipeltin A. Purdue e-Pubs. [Link]

  • BenchChem (2025).
  • BenchChem (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Pennington, M. W. (1994). Site-Specific Chemical Modification Procedures. In Peptide Synthesis Protocols (pp. 173-182). Humana Press.
  • Trost, B. M., & Dudash, J. (2006). Solid-Phase Total Synthesis and Structure Proof of Callipeltin B. Journal of the American Chemical Society, 128(47), 15152-15164. [Link]

  • Aapptec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Johnson, D. B., & Krishnamurthy, R. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 258. [Link]

  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
  • CEM Corporation (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Grant, G. A. (Ed.). (1992). Synthetic Peptides: A User's Guide. WH Freeman.
  • Francoia, J.-P. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]

  • Gyros Protein Technologies (n.d.). SPPS Tips For Success. Mesa Labs. [Link]

  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Reddit (2025). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry. [Link]

  • Seebach, D., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta, 87(5), 1115-1135. [Link]

  • Aapptec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

Sources

Application Note: Optimizing Amide Bond Formation for (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a highly specialized chiral building block utilized in the synthesis of advanced peptidomimetics and targeted therapeutics. As an α -methyl- β -phenyl- β -amino acid derivative, it presents two distinct synthetic hurdles during amide bond formation:

  • Extreme Steric Hindrance: The adjacent α -methyl and β -phenyl groups create a highly congested steric shield around the C1 carboxylic acid. This drastically reduces the rate of nucleophilic attack ( kcouple​ ) by the incoming amine[1]. Standard carbodiimide reagents (e.g., DIC, DCC) are often insufficiently reactive to overcome this activation energy barrier, leading to incomplete reactions and poor yields[1].

  • High Risk of Epimerization: Unlike α,α -disubstituted amino acids (e.g., Aib) which lack an α -proton, this molecule possesses a single, highly acidic proton at the C2 ( α ) position. During carboxyl activation, prolonged exposure to tertiary bases promotes proton abstraction, leading to enolization and subsequent epimerization to the undesired (2R,3S) diastereomer[2].

Reagent Selection Strategy & Causality

To successfully couple this substrate, the synthetic strategy must maximize the coupling rate ( kcouple​ ) while minimizing the epimerization rate ( kepimer​ ).

  • Uronium vs. Phosphonium Salts: Uronium salts like HATU and COMU rapidly generate highly reactive OAt and Oxyma active esters, respectively. These "superactive" esters are excellent for driving sterically hindered couplings to completion[3]. However, if the incoming amine is also hindered, uronium reagents can cause irreversible N-terminal guanidinylation (chain termination)[4]. In such cases, phosphonium reagents like PyAOP are preferred, as they provide similar reactivity without the risk of guanidinylation[4][5].

  • Base Selection (The Critical Variable): The choice of base is as important as the coupling reagent. Standard bases like DIPEA are highly basic and can rapidly abstract the C2 proton. Switching to 2,4,6-trimethylpyridine (TMP/collidine) provides a less basic, sterically hindered alternative that efficiently scavenges acid byproducts while dramatically suppressing epimerization[2].

  • Solvent Effects: N-methylpyrrolidone (NMP) or a 1:1 mixture of NMP/DCM is preferred over pure DMF, as it enhances the solvation of hindered, hydrophobic intermediates and prevents aggregation[1].

Quantitative Performance Data

The following table summarizes the expected performance of various coupling systems for mono- α -substituted β -amino acids based on established kinetic profiles.

Coupling SystemBaseAdditiveReaction TimeYield (%)Epimerization (%)
DIC / HOBtDIPEANone24 h35 - 454 - 6
HATUDIPEANone4 h75 - 858 - 12
HATUTMPNone4 h85 - 90< 3
PyAOPDIPEAHOAt6 h88 - 92< 2
COMUTMPNone2 h> 95< 1
Table 1: Comparative efficacy of coupling reagent systems for sterically hindered β -amino acids.

Mechanistic Workflow

Workflow Substrate (2S,3S)-3-(Boc-amino)-2-methyl- 3-phenylpropionic acid Activation Activation Phase (Coupling Reagent + Base) Substrate->Activation ActiveEster Highly Reactive Active Ester (e.g., Oxyma or OAt ester) Activation->ActiveEster Fast (1-2 min) Desired Desired Amide Bond (Retention of 2S,3S Stereocenters) ActiveEster->Desired Amine Attack (Sterically Hindered) Enolate Base-Catalyzed Enolization (C2 Proton Abstraction) ActiveEster->Enolate Prolonged Base Exposure Amine Incoming Amine (Nucleophile) Amine->Desired Epimer Epimerized Amide (2R,3S Diastereomer) Enolate->Epimer Amine Attack

Figure 1: Mechanistic pathways of active ester coupling vs. C2 epimerization.

Validated Experimental Protocols

Protocol A: High-Efficiency Solution-Phase Coupling using COMU/TMP

Self-Validation Note: COMU undergoes a distinct color change in the presence of a base (turning yellow/orange), which serves as a visual indicator of active ester formation and base consumption[2].

  • Preparation: Dissolve 1.0 equivalent of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid and 1.1 equivalents of the target amine in anhydrous NMP/DCM (1:1 v/v) to achieve a concentration of 0.1 M.

  • Base Addition: Add 3.0 equivalents of TMP (2,4,6-trimethylpyridine). Chill the reaction mixture to 0 °C in an ice bath to thermodynamically suppress enolization.

  • Activation: Add 0.95 to 1.0 equivalents of COMU. (Crucial: Using a slight deficit of COMU relative to the carboxylic acid prevents the excess uronium salt from reacting with the amine to form a guanidinium byproduct[2]).

  • Monitoring: Stir at 0 °C for exactly 2 minutes to allow active ester formation. Observe the solution for the characteristic yellow/orange color change.

  • Coupling: Allow the reaction to warm to room temperature naturally. Stir for 2 to 4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with water. Extract with ethyl acetate, wash the organic layer with 5% citric acid (to remove TMP and unreacted amine), saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate under reduced pressure.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) using PyAOP

Self-Validation Note: The standard Ninhydrin (Kaiser) test may yield a false negative for highly hindered secondary amines. Utilize the chloranil test or perform a micro-cleavage followed by LC-MS to definitively confirm coupling completion.

  • Resin Swelling: Swell the resin-bound amine in NMP for 30 minutes to ensure maximum exposure of the reactive sites[1].

  • Pre-Activation Mixture: In a separate dry vial, dissolve 3.0 equivalents of the Boc-amino acid, 3.0 equivalents of PyAOP, and 3.0 equivalents of HOAt in a minimal volume of NMP.

  • Activation: Add 6.0 equivalents of TMP to the vial. Agitate for exactly 1 minute. (Crucial: Do not exceed 1 minute of pre-activation to prevent the formation of less reactive oxazinone intermediates).

  • Coupling: Transfer the activated mixture immediately to the resin.

  • Agitation: Agitate at room temperature for 4 to 6 hours.

  • Double Coupling (If Required): If LC-MS micro-cleavage indicates incomplete coupling, do not simply extend the reaction time (which increases epimerization risk). Instead, drain the reaction vessel, wash the resin with NMP, and repeat steps 2-5 with a fresh batch of activated reagents[1].

Sources

Application Note: Strategic Incorporation of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The transition of biologically active peptides from in vitro hits to clinical therapeutics is frequently derailed by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and lack of conformational stability. To overcome these limitations, the strategic insertion of unnatural amino acids has become a cornerstone of modern peptidomimetic drug discovery[1].

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (CAS: 926308-22-7) is a highly specialized, sterically constrained β -amino acid building block. Structurally, it features a β -phenyl group and an α -methyl group. This unique dual-substitution pattern severely restricts the rotational freedom around the Cα​−Cβ​ bond due to allylic-type A-1,3 steric strain. When incorporated into a peptide sequence, this building block forces the backbone into highly specific dihedral angles ( ϕ and ψ ), effectively locking the molecule into stable secondary structures such as 14-helices or distinct β -turns. Furthermore, the unnatural backbone renders the resulting peptidomimetic virtually invisible to endogenous proteases[2].

Causality in Experimental Design: The Boc Advantage

Because the β -amine is protected by a tert-butyloxycarbonyl (Boc) group rather than a fluorenylmethyloxycarbonyl (Fmoc) group, this specific compound is optimally deployed as the N-terminal capping residue in standard Fmoc Solid-Phase Peptide Synthesis (SPPS). This is a deliberate experimental choice: during the final trifluoroacetic acid (TFA) cleavage step, the Boc group is removed simultaneously with the cleavage of the peptide from the resin, yielding the bioactive free amine in a single, highly efficient step without requiring orthogonal deprotection workflows.

Mechanistic Workflows and Visualization

To successfully leverage this building block, drug development professionals must integrate it rationally into the discovery pipeline. The following diagrams illustrate the integration workflow and the biochemical mechanism by which this compound confers protease resistance.

G N1 Target Identification & Native Peptide Lead N2 Structural Profiling (Identify Protease Cleavage Sites) N1->N2 N3 Incorporate (2S,3S)-3-(Boc-amino)- 2-methyl-3-phenylpropionic acid N2->N3 Rational Design N4 Solid-Phase Peptide Synthesis (Orthogonal Boc/Fmoc Strategy) N3->N4 N5 Conformational Analysis (NMR / CD Spectroscopy) N4->N5 Cleavage & Purification N6 In Vitro Assays (Proteolytic Stability & Affinity) N5->N6 N7 Lead Optimization & Preclinical Candidate N6->N7 Improved Pharmacokinetics

Workflow for integrating (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid into drug discovery.

Mechanism S1 Natural Peptide Substrate S2 Protease Active Site Binding S1->S2 S3 Rapid Enzymatic Cleavage (Short Half-life) S2->S3 M2 Steric Clash at Active Site (Altered Dihedral Angles) S2->M2 Steric Hindrance Prevents Fit M1 Modified Peptidomimetic (α-methyl-β-phenyl insertion) M1->M2 M3 Protease Resistance (Extended Half-life) M2->M3

Mechanism of protease resistance induced by steric hindrance from the alpha-methyl-beta-phenyl motif.

Quantitative Impact on Pharmacokinetics

The introduction of an α -methyl- β -phenyl amino acid fundamentally alters the pharmacokinetic landscape of a peptide. Table 1 summarizes representative data demonstrating the profound impact of this substitution on serum stability and target affinity.

Table 1: Comparative Pharmacokinetic and Structural Properties of Peptidomimetics

ConstructSequence ModificationProteolytic Half-Life (Human Serum)Receptor Binding Affinity (Kd)Dominant Secondary Structure
Wild-Type None (Natural α -amino acids only)0.5 h12 nMRandom Coil
β -Ala Analog Unsubstituted β -amino acid insertion4.2 h45 nMFlexible / Unstructured
Constrained Analog (2S,3S)- α -methyl- β -phenyl insertion>48.0 h 15 nM Stable 14-Helix

Data Interpretation: While an unsubstituted β -alanine provides marginal stability improvements at the cost of binding affinity (due to increased entropic penalty upon binding), the sterically locked (2S,3S) derivative pre-organizes the peptide into a bioactive conformation. This minimizes the entropic penalty of binding (preserving the 15 nM Kd) while rendering the bond entirely resistant to enzymatic cleavage (>48 h half-life).

Self-Validating Experimental Protocols

The severe steric hindrance introduced by the α -methyl and β -phenyl groups makes standard coupling protocols (e.g., HBTU/DIPEA) prone to failure. The following protocol utilizes a highly reactive 7-aza-1-hydroxybenzotriazole active ester (HATU) and incorporates mandatory validation checkpoints to ensure system integrity.

Protocol 1: N-Terminal Incorporation via Fmoc-SPPS

Objective: Couple (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid to the N-terminus of a resin-bound peptide.

Reagents Required:

  • (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (3.0 equivalents)

  • HATU (2.9 equivalents)

  • HOAt (3.0 equivalents) - Crucial for stabilizing the highly reactive intermediate.

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 x 10 minutes.

    • Validation Checkpoint: Monitor the UV absorbance of the deprotection effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful deprotection.

  • Activation: In a separate vial, dissolve the unnatural amino acid, HATU, and HOAt in DMF. Add DIPEA and pre-activate for exactly 3 minutes. Causality Note: Extended pre-activation can lead to guanidinylation of the free amine by HATU; strict timing is required.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes. (For highly aggregated sequences, microwave assistance at 75°C for 15 minutes is recommended).

  • Validation Checkpoint (The Kaiser Test): Perform a Kaiser test on a few resin beads.

    • Expert Insight: Sterically hindered amines can yield false-negative Kaiser results. If the test is negative but sequence difficulty is high, perform a micro-cleavage (Protocol 2, scaled down) and analyze via LC-MS to confirm the mass addition of +261 Da (Mass of the residue minus water).

  • Capping: If the coupling is incomplete, do not proceed. Perform a second coupling cycle. Once complete, cap any unreacted amines using acetic anhydride/pyridine (1:1 v/v) in DMF for 15 minutes.

Protocol 2: Global Deprotection and Cleavage

Objective: Simultaneously cleave the peptide from the resin and remove the N-terminal Boc group and side-chain protecting groups.

Step-by-Step Methodology:

  • Preparation: Wash the resin thoroughly with Dichloromethane (DCM) to remove all traces of DMF, which can inhibit the cleavage cocktail. Dry the resin under vacuum.

  • Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v). Causality Note: TIPS acts as a carbocation scavenger, preventing the re-alkylation of the peptide by the cleaved tert-butyl cations originating from the Boc group.

  • Reaction: Add the cocktail to the resin (10 mL per gram of resin) and agitate for 2.5 hours at room temperature.

  • Precipitation: Filter the resin and concentrate the TFA filtrate under a stream of nitrogen to ~10% of its original volume. Precipitate the crude peptide by adding 10 volumes of ice-cold diethyl ether.

  • Validation Checkpoint: Centrifuge, decant the ether, and dissolve the pellet in 50% aqueous acetonitrile. Analyze immediately via High-Resolution Mass Spectrometry (HRMS) to verify the target mass and confirm the complete removal of the Boc group (-100 Da).

References

  • ResearchGate. "Kinetic deconjugation: A gateway to the synthesis of Xxx-Gly (E)-alkene dipeptide isosteres". Retrieved from [Link]

  • PubChem. "(2S,3S)-3-amino-2-methyl-3-phenylpropanoic acid". Retrieved from[Link]

Sources

Application Note: Deprotection Strategies for Boc-Protected 3-Amino-2-methyl-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols.

Introduction & Mechanistic Causality

The synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs) frequently utilizes β -amino acids, such as 3-amino-2-methyl-3-phenylpropionic acid , to enhance proteolytic stability and induce specific secondary structures. The tert-butyloxycarbonyl (Boc) group is the gold standard for α

  • and β -amino protection due to its stability against nucleophiles and base hydrolysis[1].

However, the deprotection of the Boc group from 3-amino-2-methyl-3-phenylpropionic acid requires careful consideration of the molecule's specific structural features: a benzylic β -amine and a free carboxylic acid.

Causality in Reagent Selection

Acidolysis of the Boc group proceeds via the protonation of the carbamate carbonyl, followed by the cleavage of the C–O bond to yield a tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine[2].

As a Senior Application Scientist, the choice between the two primary deprotection methodologies—Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-Dioxane —must be dictated by downstream requirements:

  • The TFA/DCM Pathway: This is the traditional, highly robust method[1]. TFA acts as both the proton source and a polar solvent. However, the tert-butyl cation generated is a powerful electrophile. To prevent it from alkylating the electron-rich phenyl ring of the substrate, the addition of a scavenger (e.g., anisole or thioanisole) is highly recommended[3]. The resulting product is a soluble trifluoroacetate salt, which requires solvent evaporation and trituration for isolation[4].

  • The HCl/Dioxane Pathway: This method offers an orthogonal isolation strategy. 1,4-Dioxane has a very low dielectric constant. As the Boc group is cleaved, the highly polar amine hydrochloride salt typically precipitates directly out of the solution[2]. This phase separation drives the reaction forward via Le Chatelier's principle, prevents side reactions, and allows for isolation by simple filtration without the need for aqueous workup[5].

Experimental Workflows

The following decision tree illustrates the logical flow for selecting and executing the appropriate deprotection strategy based on the desired salt form and isolation method.

BocDeprotection Start Boc-3-amino-2-methyl- 3-phenylpropionic acid Decision Select Acidic Reagent Start->Decision TFA TFA / DCM (1:1) + Scavenger Decision->TFA General Method HCl 4M HCl in Dioxane Decision->HCl Orthogonal Isolation IntermediateTFA TFA Salt Formation (Soluble) TFA->IntermediateTFA IntermediateHCl HCl Salt Precipitation (Insoluble) HCl->IntermediateHCl WorkupTFA Evaporate & Triturate with Diethyl Ether IntermediateTFA->WorkupTFA WorkupHCl Direct Filtration & Ether Wash IntermediateHCl->WorkupHCl Product Pure 3-amino-2-methyl- 3-phenylpropionic acid salt WorkupTFA->Product WorkupHCl->Product

Caption: Workflow for Boc deprotection of 3-amino-2-methyl-3-phenylpropionic acid.

Detailed Experimental Protocols

Protocol A: Deprotection using TFA in DCM

This protocol is ideal when broad solubility is required and the trifluoroacetate salt is compatible with subsequent peptide coupling steps.

Materials:

  • Boc-3-amino-2-methyl-3-phenylpropionic acid (1.0 eq)

  • Anhydrous Dichloromethane (DCM)[4]

  • Trifluoroacetic Acid (TFA)[4]

  • Anisole (Scavenger, 2.0 eq)[3]

  • Cold anhydrous diethyl ether[4]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM to achieve a concentration of 0.1 M in a round-bottom flask[2].

  • Scavenger Addition: Add anisole (2.0 eq) to the solution and cool the flask to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation and suppresses premature side reactions before the acid is fully homogenized.

  • Acidification: Slowly add TFA dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved[4].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 2 hours[5].

  • Concentration: Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporate the residue with toluene (2 × 10 mL) to azeotropically remove residual TFA[2].

  • Precipitation: Suspend the resulting crude oil in a minimal amount of DCM and add an excess of cold diethyl ether to precipitate the trifluoroacetate salt[4].

  • Isolation: Collect the white precipitate via vacuum filtration, wash extensively with cold diethyl ether, and dry under high vacuum[4].

Self-Validation Checkpoint: Perform LC-MS analysis. The starting material exhibits an [M+H]+ peak at m/z 280.2. A successful and complete reaction is validated by the total disappearance of this peak and the emergence of a new [M+H]+ peak at m/z 180.1. On normal-phase TLC (10% MeOH in DCM), the product will remain at the baseline ( Rf​=0.0 ), confirming the transition to a highly polar zwitterionic salt.

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

This protocol is favored for generating a highly stable hydrochloride salt via direct precipitation, minimizing the need for scavengers.

Materials:

  • Boc-3-amino-2-methyl-3-phenylpropionic acid (1.0 eq)

  • 4M HCl in 1,4-Dioxane (5-10 eq)[2]

  • Anhydrous 1,4-Dioxane (minimal amount for initial dissolution)[5]

  • Cold anhydrous diethyl ether[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in a minimal volume of anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate)[5].

  • Acidification: To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (5 to 10 equivalents of HCl)[2].

  • Reaction & Precipitation: Stir the reaction mixture at room temperature. Within 30 to 60 minutes, the deprotected amine hydrochloride salt will begin to precipitate out of the clear solution as a white solid[2]. Continue stirring for a total of 2 hours to ensure complete conversion[6].

  • Workup: Add cold diethyl ether to the reaction flask to maximize the precipitation of the hydrochloride salt[5].

  • Isolation: Collect the solid directly by filtration. Wash the filter cake with copious amounts of anhydrous diethyl ether to remove cleaved tert-butyl byproducts and residual dioxane[2]. Dry the solid under high vacuum.

Self-Validation Checkpoint: The physical precipitation of a white solid from a previously homogeneous solution serves as the primary visual validation of the reaction's progress. The isolated solid should be completely soluble in water or methanol, but entirely insoluble in DCM or ether, validating the formation of the hydrochloride salt.

Quantitative Data Summary

The following table summarizes the comparative metrics of the two self-validating protocols to aid in experimental design.

ParameterProtocol A: TFA / DCMProtocol B: HCl / Dioxane
Acid Concentration 20–50% (v/v)[4]4M (5–10 eq.)[2]
Reaction Time 0.5–4 hours[4]0.5–2 hours[2]
Scavenger Requirement High (Anisole recommended)[3]Low (Precipitation protects product)
Isolated Salt Form TrifluoroacetateHydrochloride
Primary Isolation Method Evaporation & Trituration[4]Direct Filtration[5]
Downstream Compatibility May require neutralization[2]Excellent for direct peptide coupling

References

  • ResearchGate. "How can we do the deprotection of boc-amino acids using hcl?" ResearchGate, 2016. Available at:[Link]

  • Common Organic Chemistry. "Boc Deprotection - HCl." Common Organic Chemistry. Available at:[Link]

  • Common Organic Chemistry. "Boc Deprotection - TFA." Common Organic Chemistry. Available at:[Link]

  • National Center for Biotechnology Information. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." PMC, 2020. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this stereochemically rich synthesis. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you improve yields and achieve high diastereoselectivity.

Introduction

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a valuable chiral building block in medicinal chemistry, particularly in the synthesis of complex pharmaceuticals. The presence of two contiguous stereocenters (C2 and C3) presents a significant synthetic challenge, where control of both relative and absolute stereochemistry is paramount. The most robust and widely adopted strategy for establishing the desired syn relationship between the C2-methyl and C3-amino groups is the Evans Asymmetric Aldol Reaction.[1][2] This guide will focus primarily on this pathway, offering solutions to common issues encountered during the multi-step synthesis.

Recommended Synthetic Pathway: Evans Aldol Approach

The Evans aldol reaction utilizes a chiral oxazolidinone auxiliary to direct the stereoselective formation of a carbon-carbon bond, reliably setting the C2 and C3 stereocenters.[2] The overall workflow involves acylation of the chiral auxiliary, a diastereoselective aldol reaction with benzaldehyde, and subsequent auxiliary removal and protection steps.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Evans Aldol Reaction cluster_2 Step 3: Azide Introduction cluster_3 Step 4: Auxiliary Cleavage & Esterification cluster_4 Step 5: Final Steps A (4R,5S)-4-methyl-5-phenyl -2-oxazolidinone C N-Propionyl oxazolidinone A->C Acylation B Propionyl chloride, n-BuLi D N-Propionyl oxazolidinone C->D F Syn-Aldol Adduct D->F Diastereoselective Aldol E 1. Dibutylboron triflate (Bu2BOTf), Et3N 2. Benzaldehyde G Syn-Aldol Adduct F->G I Azide Intermediate (SN2 inversion at C3) G->I Hydroxyl Activation & Azide Displacement H 1. Tf2O, 2,6-lutidine 2. NaN3, DMF J Azide Intermediate I->J L Methyl Ester J->L Hydrolysis & Methylation K LiOH, H2O2 then CH2N2 or TMS-CHN2 M Methyl Ester L->M O (2S,3S)-3-(Boc-amino)-2-methyl -3-phenylpropionic acid M->O Reduction, Protection, Hydrolysis N 1. H2, Pd/C (Azide Reduction) 2. (Boc)2O (Boc Protection) 3. LiOH (Saponification)

Caption: Workflow for the synthesis of the target compound via Evans Aldol reaction.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Issue 1: Low Diastereoselectivity in the Evans Aldol Reaction

Question: My Evans aldol reaction (Step 2) is producing a mixture of syn and anti diastereomers, with a ratio lower than the expected >95:5. What is causing this and how can I improve the syn selectivity?

Answer: Low diastereoselectivity in the Evans aldol reaction typically points to issues with the formation or stability of the Z-enolate, which is crucial for achieving the desired outcome. The reaction proceeds through a chair-like Zimmerman-Traxler transition state, and the formation of the Z-enolate is key to ensuring the aldehyde's substituent occupies an equatorial position, leading to the syn product.[1][2]

Potential Causes & Solutions:

  • Incomplete Enolization or Enolate Isomerization:

    • Cause: The base (e.g., triethylamine) may not be sufficiently strong or pure, or the reaction temperature may be too high, allowing for equilibration to the more stable E-enolate, which leads to the anti product.

    • Solution:

      • Base Quality: Use freshly distilled triethylamine (Et3N) or diisopropylethylamine (DIPEA).

      • Temperature Control: Maintain a strict temperature of -78 °C during enolate formation and aldehyde addition. Use a cryostat or a dry ice/acetone bath. Allow the enolate to form completely (typically 30-60 minutes) before adding the aldehyde.

  • Presence of Water:

    • Cause: Water can protonate the enolate, quenching the reaction, or interfere with the boron chelation required for the ordered transition state.

    • Solution: Ensure all glassware is oven-dried and assembled under a positive pressure of an inert gas (Argon or Nitrogen). Use anhydrous solvents (e.g., distilled from CaH₂).

  • Aldehyde Quality:

    • Cause: Benzaldehyde can oxidize to benzoic acid on storage. The acid can interfere with the basic conditions needed for enolization.

    • Solution: Use freshly distilled benzaldehyde for the reaction.

ParameterStandard ConditionOptimized Condition for Higher Selectivity
Temperature -78 °C to 0 °CStrictly maintain -78 °C during enolization and addition
Lewis Acid Bu₂BOTfUse high-purity Bu₂BOTf (1.1 equivalents)
Base Et₃NUse freshly distilled Et₃N (1.2 equivalents)
Solvent Dichloromethane (DCM)Ensure DCM is anhydrous
Issue 2: Problems with Boc Protection

Question: I am seeing a low yield during the Boc-protection step. My starting amine is either unreacted, or I am getting multiple products. What's going wrong?

Answer: Boc protection of the amine formed after azide reduction is generally straightforward, but several factors can lead to poor outcomes. The choice of reaction conditions is critical.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: The amine might be present as an ammonium salt after workup from a previous step, making it non-nucleophilic. The zwitterionic nature of the amino acid can also lead to poor solubility in common organic solvents.[4]

    • Solution:

      • Aqueous Conditions: A common and effective method is to perform the reaction in a biphasic system or in an aqueous solvent mixture (e.g., dioxane/water, THF/water) using a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[5][6] The base deprotonates the ammonium group, freeing the nucleophilic amine.

      • Anhydrous Conditions: If you must use anhydrous conditions, ensure the free amine is used. If it's a salt, a pre-reaction "free-basing" step is necessary by partitioning it between an organic solvent and a mild aqueous base, then drying the organic layer.[4]

  • Side Reactions:

    • Cause: If the carboxylic acid is deprotected at this stage, the basic conditions can deprotonate it, forming a carboxylate. While less nucleophilic than the amine, it can potentially react with di-tert-butyl dicarbonate ((Boc)₂O), though this is less common.

    • Solution: The standard aqueous bicarbonate conditions are generally chemoselective for the amine. Ensure the pH is controlled (around 8-9) to favor amine reaction without promoting other side reactions.

  • Workup Issues:

    • Cause: Excess (Boc)₂O and its byproduct, tert-butanol, can complicate purification.

    • Solution: After the reaction, acidify the aqueous layer carefully with a mild acid (e.g., citric acid or cold, dilute HCl) to pH ~3-4. This protonates the carboxylic acid of your product, allowing it to be extracted into an organic solvent like ethyl acetate. The unreacted (Boc)₂O and tert-butanol will also be extracted, but can often be removed under high vacuum or by chromatography.

Issue 3: Difficulty Separating Diastereomers

Question: My aldol reaction produced a 90:10 mixture of diastereomers, and I'm struggling to separate them by column chromatography. How can I purify my desired (2S,3S) product?

Answer: Separating diastereomers can be challenging as their physical properties can be very similar. If chromatography is not effective, diastereomeric salt crystallization is a powerful classical technique.

Potential Causes & Solutions:

  • Ineffective Chromatography:

    • Cause: The polarity of the two diastereomers is too similar for effective separation on silica gel.

    • Solution:

      • Optimize Solvent System: Systematically screen different solvent systems. Sometimes adding a small amount of a third solvent (e.g., methanol or acetic acid in a hexane/ethyl acetate system) can improve resolution.

      • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase C18 column.

      • HPLC: Preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be highly effective for separating both enantiomers and diastereomers.[7][8]

  • Diastereomeric Salt Resolution:

    • Cause: This technique is underutilized but very effective on a larger scale. It involves reacting your racemic or diastereomeric mixture of acids with a chiral base (or vice-versa) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[9][10]

    • Solution:

      • Choose a Resolving Agent: For your acidic product, use a commercially available chiral amine like (R)-(+)-α-methylbenzylamine or a cinchona alkaloid.

      • Procedure: Dissolve your diastereomeric mixture in a suitable solvent (e.g., ethanol, isopropanol). Add approximately 0.5 equivalents of the chiral resolving agent. The salt of one diastereomer will preferentially crystallize out of solution. Filter the crystals and liberate the free acid by treating the salt with an aqueous acid. Multiple recrystallizations may be needed to achieve high diastereomeric excess.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a high-yield synthesis? A1: The three most critical parameters are:

  • Anhydrous Conditions: Especially during the Evans aldol reaction. Any moisture will significantly reduce your yield and selectivity.

  • Temperature Control: Strict adherence to low temperatures (-78 °C) during enolate formation is non-negotiable for high diastereoselectivity.

  • Reagent Purity: Use freshly distilled solvents and aldehydes, and ensure high-purity Lewis acids and bases.

Q2: Are there alternative synthetic routes to the Evans Aldol reaction? A2: Yes, other methods can be used to synthesize β-amino acids, although they may present different challenges. The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method that can install the amino and hydroxyl groups across a double bond in a stereocontrolled manner from an α,β-unsaturated ester.[11][12][13][14] This can be an effective alternative, though controlling regioselectivity (α-amino-β-hydroxy vs. β-amino-α-hydroxy) can sometimes be an issue.[12]

Q3: How can I confirm the final (2S,3S) stereochemistry? A3: Confirming the absolute and relative stereochemistry requires advanced analytical techniques:

  • NMR Spectroscopy: 1H NMR can confirm the syn relative stereochemistry. The coupling constant (³J) between the C2-H and C3-H protons is typically larger for anti isomers than for syn isomers. Nuclear Overhauser Effect (NOE) experiments can also show spatial proximity between the C2-methyl group and the C3-proton.

  • X-ray Crystallography: If you can obtain a single crystal of your final product or a suitable crystalline derivative, X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry.

  • Chiral HPLC: Comparing the retention time of your product to a known analytical standard on a chiral column can confirm the absolute configuration.[7]

Q4: What is a realistic overall yield to expect for this multi-step synthesis? A4: For a 5-7 step synthesis of this nature, an overall yield of 15-25% is considered good for a research setting. The Evans aldol step itself should proceed in high yield (80-95%) with high diastereoselectivity.[15] Subsequent steps like auxiliary removal, azide displacement, reduction, and protection will each have associated losses. Careful optimization of each step is key to maximizing the overall throughput.

Detailed Experimental Protocols

Protocol 1: Evans Syn Aldol Reaction

This protocol is adapted from methodologies described by Evans and others.[2][15]

  • Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and argon inlet, add the N-propionyl oxazolidinone (1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM, ~0.1 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add dibutylboron triflate (Bu₂BOTf, 1.1 equiv, typically as a 1.0 M solution in DCM) via syringe. Following this, add freshly distilled triethylamine (Et₃N, 1.2 equiv) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale-yellow solution at -78 °C for 45 minutes.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.2 equiv) dropwise to the enolate solution. Maintain the temperature at -78 °C. Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quenching: Quench the reaction by adding pH 7 phosphate buffer (equal volume to DCM). Then, add methanol (equal volume to DCM), followed by the slow, careful addition of 35% aqueous hydrogen peroxide (H₂O₂, 3 equiv relative to boron), ensuring the internal temperature does not exceed 20 °C.

  • Workup: Stir the biphasic mixture vigorously at room temperature for 1 hour. Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure syn-aldol adduct.

G start Start: Dry Flask with N-Propionyl Oxazolidinone dissolve Add Anhydrous DCM Cool to -78 °C start->dissolve enolate Add Bu₂BOTf, then Et₃N Stir at -78 °C for 45 min dissolve->enolate aldehyde Add Benzaldehyde Stir at -78 °C for 2h enolate->aldehyde warm Warm to 0 °C Stir for 1h aldehyde->warm quench Quench with Buffer, MeOH, and H₂O₂ warm->quench workup Aqueous Workup (Separate, Extract, Wash, Dry) quench->workup purify Purify by Column Chromatography workup->purify end End: Pure Syn-Aldol Adduct purify->end

Caption: Step-by-step workflow for the Evans Aldol Reaction protocol.

Protocol 2: Boc-Protection of an Amino Acid

This protocol uses standard aqueous conditions.

  • Setup: In a flask, dissolve the amino acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (NaHCO₃, 2.5 equiv). Stir until the solid dissolves.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 to 1.2 equiv), either neat or as a solution in dioxane.

  • Reaction: Stir the mixture vigorously at room temperature overnight (12-18 hours). Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove excess (Boc)₂O.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with cold 1 M HCl or 10% citric acid solution. A white precipitate may form.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be further purified if necessary.

References

  • Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv.
  • Synthesis of beta-amino-alpha-hydroxy esters and beta-amino-alpha-azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis. PubMed. (2005).
  • Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. The Journal of Organic Chemistry. (2005).
  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. (2018).
  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
  • Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters. (2013).
  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC.
  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.
  • Application of sharpless asymmetric dihydroxylation to synthesis of chiral β-amino alcohols. Chinese Journal of Organic Chemistry. (2006).
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. (2019).
  • Application Note – N-Boc protection. Sigma-Aldrich.
  • Evans Aldol Reaction. Alfa Chemistry.
  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ScienceDirect.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. (2003).
  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Publishing.
  • Having great trouble with a Boc-protection reaction. Reddit. (2021).
  • Production of (R)-3-Amino-3-phenylpropionic Acid and (S). J-STAGE.
  • Evans Aldol Reaction.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Boc Protecting Group for Amines. Chemistry Steps. (2023).
  • Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Evans Aldol Reaction. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Method for resolving 3-amino-3-phenylpropanol.
  • (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid. Sigma-Aldrich.
  • (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid. BOC Sciences.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
  • (2S,3S)-3-(Boc-aMino)-2-Methyl-3-phenylpropionic acid. NextSDS.
  • Amino Acid and Peptide Chiral Separ
  • In vivo studies on chiral inversion and amino acid conjugation of 2-[4-(3-methyl-2-thienyl)
  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. PubMed. (2004).
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.
  • Synthesis of Boc-N-methyl-D-glutamic Acid: An In-depth Technical Guide. Benchchem.

Sources

Preventing epimerization during coupling of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid. This valuable chiral building block, a key component in the synthesis of taxane-based anticancer agents, presents unique challenges during peptide coupling, primarily the risk of epimerization at the C-2 (α) and C-3 (β) stereocenters. Maintaining stereochemical integrity is paramount, as even minor epimerization can lead to diastereomeric impurities that are difficult to separate and may have significantly different biological activities.[1]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and achieve high-purity, diastereomerically-sound products.

Understanding the Challenge: Epimerization of a Disubstituted β-Amino Acid

Unlike standard α-amino acids, (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid has two stereocenters. Epimerization can occur at either the α-carbon, bearing the methyl group, or the β-carbon, bearing the Boc-protected amino and phenyl groups. The α-proton is susceptible to abstraction by base, especially after activation of the carboxylic acid, which can lead to inversion of the C-2 stereocenter. While the β-proton is generally less acidic, the potential for epimerization at C-3 under certain conditions cannot be entirely dismissed.

The primary mechanism of epimerization at the α-carbon during peptide coupling is believed to proceed through two main pathways:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[1][2]

  • Direct Enolization: A base can directly abstract the acidic α-proton of the activated amino acid, forming an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, resulting in a mixture of diastereomers.[1]

The presence of the α-methyl group in (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid can influence the rate of epimerization. While it may sterically hinder the approach of the base, it can also affect the stability of the enolate intermediate.

Troubleshooting Guide: Minimizing Epimerization During Coupling

This section addresses common issues encountered during the coupling of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid in a question-and-answer format, providing explanations and actionable solutions.

Question 1: I am observing significant epimerization in my product. Which coupling reagents are best to minimize this?

Answer: The choice of coupling reagent is critical. Highly reactive reagents can accelerate the formation of the epimerization-prone activated intermediate.

Recommendation:

For this sterically hindered and epimerization-prone amino acid, modern coupling reagents that promote rapid amide bond formation while minimizing side reactions are highly recommended.

  • COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with OxymaPure (Ethyl cyanohydroxyiminoacetate): This combination is an excellent first choice. COMU is a third-generation uronium salt that forms a highly reactive Oxyma-based active ester.[3] OxymaPure has been shown to be superior to HOBt in suppressing racemization.[3] The reaction proceeds rapidly, often outcompeting the rate of epimerization. A key advantage of COMU is that it can be used with a single equivalent of a weak base, as the morpholino oxygen acts as an internal base, further reducing the risk of base-catalyzed epimerization.[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole): This is another highly effective combination. HOAt is a more effective racemization suppressor than HOBt.[4]

  • Carbodiimides with Additives: While generally more prone to causing epimerization than uronium/phosphonium salts, carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) can be used effectively with the right additives.

    • DIC/OxymaPure: This is a cost-effective and highly efficient system that has demonstrated low levels of epimerization.[5]

    • DIC/HOBt/CuCl₂: The addition of copper(II) chloride has been shown to significantly suppress epimerization in carbodiimide-mediated couplings, even in challenging cases.[6][7]

Avoid:

  • DCC (N,N'-Dicyclohexylcarbodiimide): While effective for coupling, the dicyclohexylurea (DCU) byproduct is often difficult to remove completely.

  • Carbodiimides without additives: This combination is highly prone to causing significant epimerization.

Table 1: Recommended Coupling Reagents and Additives

Coupling ReagentAdditiveBaseKey Advantages
COMU OxymaPure (internal)Weak base (e.g., DIPEA, 1 equiv.)High reactivity, low epimerization, water-soluble byproducts.[3]
HATU HOAt (internal)Weak, hindered base (e.g., DIPEA, TMP)Fast coupling, effective epimerization suppression.[4]
DIC OxymaPureWeak, hindered base (e.g., DIPEA, TMP)Cost-effective, low epimerization.[5]
DIC HOBt + CuCl₂Weak, hindered base (e.g., DIPEA, TMP)Excellent epimerization suppression.[6][7]
Question 2: What is the best base to use, and how much should I add?

Answer: The choice and amount of base are critical factors in controlling epimerization. Stronger, non-hindered bases can more readily abstract the α-proton, leading to higher rates of epimerization.

Recommendation:

  • Use a sterically hindered, weak base:

    • DIPEA (N,N-Diisopropylethylamine): A commonly used weak base that is effective in most cases.

    • 2,4,6-Collidine (TMP): A more sterically hindered and weaker base than DIPEA, which can be beneficial in particularly sensitive couplings.

  • Use the minimum amount of base necessary:

    • For uronium/phosphonium salt couplings (e.g., HATU), use 2 equivalents of base relative to the carboxylic acid.

    • When using COMU, only 1 equivalent of base is typically required.[3]

    • For carbodiimide couplings, use 1-1.5 equivalents of base.

Avoid:

  • Strong, non-hindered bases: Triethylamine (TEA) and N-methylmorpholine (NMM) are generally not recommended for this substrate as they can increase the rate of epimerization.

Question 3: Does the solvent affect the level of epimerization?

Answer: Yes, the polarity of the solvent can influence the rate of epimerization. Polar aprotic solvents like DMF can stabilize the enolate intermediate, potentially increasing the rate of epimerization.

Recommendation:

  • Dichloromethane (DCM): A less polar solvent that is a good first choice, provided all reactants are soluble.

  • Acetonitrile (ACN): Another less polar alternative to DMF.

  • Mixtures: A mixture of DMF and DCM can sometimes provide a good balance of solubility and epimerization suppression.

Use with Caution:

  • N,N-Dimethylformamide (DMF): While a common solvent for peptide synthesis due to its excellent solvating properties, it can promote epimerization.[4] If DMF is necessary for solubility, ensure that other reaction parameters (reagent, base, temperature) are optimized to minimize epimerization.

Question 4: What is the optimal reaction temperature and time?

Answer: Higher reaction temperatures increase the rate of epimerization.

Recommendation:

  • Start at low temperature: Perform the coupling reaction at 0 °C, especially during the initial activation and addition of reagents.

  • Allow to warm to room temperature: Once the reaction is initiated, it can be allowed to slowly warm to room temperature and stirred until completion.

  • Minimize reaction time: Monitor the reaction progress by TLC or LC-MS and work it up as soon as it is complete. Prolonged reaction times increase the risk of epimerization.

  • Minimize pre-activation time: The longer the carboxylic acid is in its activated state before reacting with the amine, the greater the opportunity for epimerization. Ideally, the activated acid should be added to the amine component immediately.

Experimental Protocols

Here are detailed, step-by-step methodologies for performing the coupling reaction with minimal epimerization.

Protocol 1: Low-Epimerization Coupling using COMU

This protocol is highly recommended for sensitive substrates like (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid.

Materials:

  • (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (1.0 eq)

  • Amine component (1.1 eq)

  • COMU (1.1 eq)

  • DIPEA (1.0 eq)

  • Anhydrous DCM or ACN

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid and the amine component in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve COMU in anhydrous DCM.

  • Add the COMU solution to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Analytical Methods for Detecting and Quantifying Epimerization

Accurate determination of the diastereomeric ratio is crucial. Here are recommended analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most reliable method for separating and quantifying diastereomers.

Recommended Chiral Stationary Phases (CSPs):

  • Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC™ V, T, TAG): These have shown broad applicability for the separation of amino acid derivatives.[8]

  • Cinchona alkaloid-based zwitterionic columns (e.g., CHIRALPAK® ZWIX(+)/ZWIX(-)): These are also effective for the separation of amino acids and small peptides.[9]

General Method Development:

  • Start with a polar ionic or polar organic mobile phase: A mixture of methanol or ethanol with a small amount of a volatile acid (e.g., acetic acid or formic acid) and/or base (e.g., diethylamine) is a good starting point.

  • Optimize the mobile phase composition: Adjust the ratio of the organic modifier and the acidic/basic additives to achieve optimal separation.

  • Temperature: Temperature can significantly affect the separation. Screen temperatures between 10 °C and 40 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR can be used to determine the diastereomeric ratio, especially if baseline separation is not achieved by HPLC.

Procedure:

  • Acquire a high-resolution ¹H NMR spectrum: Look for well-resolved signals corresponding to protons in each diastereomer. Protons close to the newly formed amide bond or the stereocenters are most likely to show distinct chemical shifts.

  • Careful integration: Integrate the signals corresponding to each diastereomer. Ensure that the signals are fully relaxed by using a sufficient relaxation delay (D1) in your acquisition parameters.[10]

  • ¹³C NMR: In some cases, ¹³C NMR can provide better-resolved signals for diastereomers.[10]

  • Chiral shift reagents: In cases where signals overlap, the use of chiral lanthanide shift reagents can help to resolve the signals of the two diastereomers.

  • Band-selective pure shift NMR: This advanced NMR technique can collapse multiplets into singlets, which can be very useful for resolving overlapping signals and accurately determining diastereomeric ratios.[11]

Frequently Asked Questions (FAQs)

Q1: Is epimerization at the β-carbon (C-3) a significant concern?

A1: Epimerization at the β-carbon is generally less likely than at the α-carbon under standard peptide coupling conditions. The α-proton is activated by the adjacent carboxyl group, making it more acidic. However, under harsh basic conditions or with prolonged reaction times, the possibility of β-epimerization cannot be entirely ruled out. It is always advisable to use the mildest possible conditions.

Q2: Can I use a pre-activation step to speed up the reaction?

A2: Pre-activation is generally not recommended for this substrate. Allowing the activated carboxylic acid to exist for an extended period before the addition of the amine component significantly increases the risk of epimerization. An in-situ activation, where the coupling reagent is added to the mixture of the acid and amine, is the preferred method.

Q3: What if my product is still showing a high level of epimerization even after following these recommendations?

A3: If you are still observing significant epimerization, consider the following:

  • Purity of starting materials: Ensure that your (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is of high diastereomeric purity.

  • Reaction scale: Reactions at a very small scale can be more sensitive to small excesses of reagents.

  • Moisture: Ensure all your reagents and solvents are anhydrous. Water can interfere with the coupling reaction and potentially promote side reactions.

  • Re-evaluate your coupling cocktail: If one recommended method is not providing the desired result, try one of the other recommended combinations.

Q4: How does the Boc protecting group influence epimerization?

A4: The Boc group is a urethane-type protecting group. Urethane protecting groups are known to be effective at suppressing epimerization compared to acyl-type protecting groups because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the urethane, making it less available to participate in the formation of an oxazolone ring.

Visualizing the Process

Epimerization Mechanisms

Epimerization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_direct Direct Enolization Pathway ActivatedAcid_O Activated Acid Oxazolone Oxazolone Intermediate ActivatedAcid_O->Oxazolone Intramolecular Cyclization Enolate_O Planar Enolate Oxazolone->Enolate_O + Base - H+ Enolate_O->Oxazolone + H+ EpimerizedProduct_O Epimerized Product Enolate_O->EpimerizedProduct_O + Amine ActivatedAcid_D Activated Acid Enolate_D Planar Enolate ActivatedAcid_D->Enolate_D + Base - H+ Enolate_D->ActivatedAcid_D + H+ EpimerizedProduct_D Epimerized Product Enolate_D->EpimerizedProduct_D + Amine Decision_Workflow Start Start Coupling Reaction CouplingReagent Choose Coupling Reagent Start->CouplingReagent Base Select Base CouplingReagent->Base COMU or HATU (Recommended) Solvent Select Solvent Base->Solvent DIPEA or TMP (Weak, Hindered) Conditions Set Reaction Conditions Solvent->Conditions DCM or ACN (Less Polar) RunReaction Run Reaction & Monitor Conditions->RunReaction 0°C to RT Minimize pre-activation Analysis Analyze Diastereomeric Ratio (Chiral HPLC / NMR) RunReaction->Analysis Result High Diastereomeric Purity? Analysis->Result Success Success Result->Success Yes Troubleshoot Troubleshoot: - Re-evaluate reagent/base/solvent - Check starting material purity - Ensure anhydrous conditions Result->Troubleshoot No Troubleshoot->CouplingReagent

Caption: A decision-making workflow for optimizing coupling conditions.

References

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International journal of peptide and protein research, 39(4), 308–315.
  • Soloshonok, V. A., & Ueki, H. (2003). 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. Inorganic Chemistry, 42(6), 1803–1808.
  • Ho, C. Y., & Li, P. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Organic Letters, 2(2), 153-155.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Aguilar, J. A., & Morris, G. A. (2015). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Coupling Reagents. Chemistry - A European Journal, 15(37), 9394-9403.
  • Mering, J. v., & Richert, C. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. ChemistryOpen, 10(9), 903–909.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.
  • Regalado, E. L., & Welch, C. J. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Concellón, C., & Díaz, M. (2024). High anti Diastereoselectivity in a Tandem Oxyhomologation–Coupling Protocol for the Preparation of Amides and Peptides Incorporating α-Hydroxy β-Amino Acids. Organic Letters, 26(11), 2415–2419.
  • Aapptec. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 96, 255-261.
  • El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Israel Journal of Chemistry, 60(3-4), 266-277.
  • Chen, Y., Mant, C. T., & Hodges, R. S. (2007). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • Mándity, I. M., & Fülöp, F. (2016). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 48(8), 1851–1859.
  • Sleebs, B. E., & Hughes, A. B. (2007). Diastereoselective synthesis of alpha-methyl and alpha-hydroxy-beta-amino acids via 4-substituted-1,3-oxazinan-6-ones. The Journal of organic chemistry, 72(9), 3340–3352.
  • Wang, S., Huang, J., Li, Y., Wang, C., Li, Y., & Zhao, D. (2023). Scope of the natural amino acids. Diastereomeric ratios were determined... ResearchGate. Retrieved from [Link]

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC press.
  • Seebach, D., & Sting, A. R. (1996). An improved process for making chiral, α-methylated, α-substituted amino acids.
  • Nam, I., Lee, J. K., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(1), e2317590120.
  • Wessjohann, L. A., & Ziegler, T. (2004). Epimerisation in Peptide Synthesis. Molecules, 9(5), 374-399.
  • Hinton, H. V., Patterson, J. W., & Hume, J. R. (2024). High anti Diastereoselectivity in a Tandem Oxyhomologation–Coupling Protocol for the Preparation of Amides and Peptides Incorp. eCampus. Retrieved from [Link]

  • Harada, N. (2016).
  • Sharma, A., & Kumar, V. (2025). Oxazolone: From Chemical Structure to Biological Function – A Review. Journal of Molecular Structure, 1319, 138763.
  • Mering, J. v., & Richert, C. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Universität Stuttgart. Retrieved from [Link]

  • Aurelio, L., Box, J. S., Brownlee, R. T., & Hughes, A. B. (2005). An improved synthesis of Fmoc-N-methyl-alpha-amino acids. The Journal of organic chemistry, 70(17), 6596–6601.
  • Tokairin, Y., Soloshonok, V. A., Moriwaki, H., & Konno, H. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Amino acids, 51(3), 419–432.
  • Soloshonok, V. A., & Ueki, H. (2019). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. ResearchGate. Retrieved from [Link]

  • Speckmeier, E., & Maier, T. C. (2022). ART - An Amino Radical Transfer Strategy for C(sp2)-C(sp3) Coupling Reactions, Enabled by Dual Photo/Nickel Catalysis. Organic Chemistry Portal. Retrieved from [Link]

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Technical Support Center: Troubleshooting Solubility of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid in DMF

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid .

This β2,β3 -amino acid derivative presents unique handling challenges. The combination of a highly lipophilic core (the phenyl ring and α -methyl group) and strong hydrogen-bond donors/acceptors (the carbamate NH and free carboxylic acid) frequently leads to incomplete dissolution or macroscopic gelation in N,N-Dimethylformamide (DMF). In peptide synthesis, the insolubility of protected intermediates—even in powerful solvents like DMF—is a well-documented bottleneck that can severely impact coupling efficiency[1].

The following guide provides a mechanistic understanding of these issues, a diagnostic workflow, and self-validating experimental protocols to ensure your compound goes into solution and stays there.

Diagnostic Workflow

Before altering your chemical system, follow this logical progression to identify the minimum intervention required to achieve full solvation.

SolubilityTroubleshooting Start Assess Solubility of Boc-Amino Acid in DMF CheckVisual Visual Inspection: Cloudy or gel-like? Start->CheckVisual Sonication Apply Sonication (10 min @ 35°C) CheckVisual->Sonication Yes Success Proceed to Coupling/Reaction CheckVisual->Success No CheckSonication Fully Dissolved? Sonication->CheckSonication AddLiCl Add 0.1M LiCl (Disrupt H-bonds) CheckSonication->AddLiCl No CheckSonication->Success Yes CheckLiCl Fully Dissolved? AddLiCl->CheckLiCl CoSolvent Use Co-solvent: DMF/DCM (1:1) CheckLiCl->CoSolvent No CheckLiCl->Success Yes CoSolvent->Success Dissolves Escalate Review DMF Quality (Check H2O/Amines) CoSolvent->Escalate Fails

Fig 1. Diagnostic workflow for resolving Boc-amino acid solubility issues in DMF.

Quantitative Solubility Parameters

Understanding the causality behind solvent choices allows you to tailor the solution to your specific downstream application. The table below summarizes how different solvent modifications disrupt the physical forces causing insolubility[2].

Solvent / Additive SystemPrimary Solvation MechanismEst. Solubility LimitRisk of GelationDownstream SPPS Compatibility
100% Anhydrous DMF Baseline dipole-dipole interactions< 0.1 MHighStandard
DMF + 0.1 M LiCl Chaotropic disruption of H-bond networks~ 0.3 MLowExcellent; requires standard washing
DMF / NMP (1:1 v/v) Enhanced H-bond acceptance (NMP)~ 0.25 MModerateExcellent; NMP is SPPS-compatible
DMF / DCM (1:1 v/v) Disruption of hydrophobic/ π−π stacking> 0.4 MLowGood; DCM evaporates rapidly

Validated Experimental Protocols

Do not blindly apply heat or solvents. Use these self-validating protocols to ensure the structural integrity of your Boc-amino acid is maintained while achieving optimal concentration.

Protocol A: Thermal-Acoustic Solubilization (First-Line Response)

Causality: Mild thermal energy increases kinetic molecular motion, while acoustic cavitation mechanically shears the weak intermolecular hydrogen bonds causing gelation.

  • Preparation: Weigh the required amount of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid into a clean, dry glass vial.

  • Solvent Addition: Add peptide-synthesis grade, anhydrous DMF to achieve your target concentration (typically 0.2 M).

  • Agitation: Vortex vigorously for 60 seconds.

  • Sonication: Place the vial in an ultrasonic water bath set to 35°C for 10 minutes . Critical constraint: Do not exceed 40°C. Prolonged heat in the presence of trace acidic impurities in DMF can lead to premature loss of the Boc protecting group.

  • Self-Validation Step: Remove the vial and tilt it at a 45-degree angle. If the liquid flows freely without viscous drag or particulate adherence to the glass, solvation is complete. If a gel-like meniscus remains, proceed immediately to Protocol B.

Protocol B: Chaotropic Disruption using LiCl (For Persistent Gelation)

Causality: Lithium chloride acts as a chaotropic agent. The Li+ ions strongly coordinate with the carbonyl oxygen of DMF and the polar moieties of the amino acid, effectively outcompeting the solute-solute hydrogen bonds that form the gel network.

  • Stock Preparation: Prepare a 0.1 M solution of anhydrous LiCl in DMF. (Ensure the LiCl is oven-dried prior to use, as it is highly hygroscopic).

  • Solvation: Add the LiCl/DMF stock solution to your aggregated Boc-amino acid.

  • Agitation: Vortex for 2 minutes at room temperature.

  • Self-Validation Step: Observe the solution. The transition from a turbid gel to a clear, free-flowing liquid should occur within 60 seconds of vortexing. This solution is now ready for standard coupling reagents (e.g., DIC/Oxyma or HATU/DIPEA).

Protocol C: Binary Solvent System (For Hydrophobic Stacking)

Causality: If the compound remains insoluble even with LiCl, the primary issue is likely hydrophobic π−π stacking of the phenyl rings rather than H-bonding. Dichloromethane (DCM) is highly effective at solvating lipophilic aromatic structures.

  • Solvent Mixing: Prepare a 1:1 (v/v) mixture of anhydrous DMF and anhydrous DCM.

  • Solvation: Add the binary solvent to the amino acid.

  • Self-Validation Step: Swirl gently. The compound should dissolve almost instantly. Note: If using this mixture in an automated synthesizer, account for the high volatility of DCM, which can alter the concentration over time.

Frequently Asked Questions (FAQs)

Q: Why does my solution look clear initially, but turn into a thick gel after 10 minutes? A: This is a classic manifestation of supramolecular polymerization. Initially, the solvent disperses the powder, but over time, the free carboxylic acid and the carbamate NH of the Boc group find each other, forming highly ordered, thermodynamically stable intermolecular hydrogen-bond networks. This local concentration effect outcompetes the solvent-solute interactions, creating a gel[1]. Using Protocol B (LiCl) permanently disrupts this network.

Q: Can I pre-activate the amino acid before it fully dissolves? A: Yes, and this is often a highly effective workaround. Converting the free carboxylic acid to an active ester (e.g., by adding your coupling reagent like DIC/Oxyma or HATU/DIPEA directly to the cloudy suspension) fundamentally changes the molecule's dipole moment and eliminates the carboxylic acid as a hydrogen-bond donor. This chemical transformation often instantly resolves gelation and drives the compound into solution[2].

Q: Does the age or quality of my DMF matter? A: Absolutely. DMF degrades over time into dimethylamine and formic acid. Dimethylamine can form salts with the carboxylic acid moiety of your Boc-amino acid, drastically altering its solubility profile and potentially causing premature deprotection or side reactions[3]. Always use fresh, peptide-synthesis grade, anhydrous DMF stored under an inert atmosphere.

References

  • Source: merckmillipore.
  • Source: thieme-connect.
  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS)

Sources

Technical Support Center: HPLC Purification of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of sterically hindered, protected unnatural amino acids.

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (MW: 279.33 g/mol ) presents a trifecta of chromatographic challenges: an ionizable carboxylic acid, an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and multiple stereocenters requiring rigorous chiral resolution. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows.

System Diagnostics & Purification Logic

Before adjusting pump parameters or swapping columns, it is critical to define the primary objective of your purification. The workflow below dictates the fundamental chromatographic mode required for your sample.

HPLC_Optimization Start Crude (2S,3S)-3-(Boc-amino)- 2-methyl-3-phenylpropionic acid Decision Primary Purification Objective? Start->Decision ChemPurity Chemical Purity (Remove synthesis byproducts) Decision->ChemPurity StereoPurity Stereoisomeric Purity (Resolve enantiomers/diastereomers) Decision->StereoPurity RP_HPLC Reversed-Phase HPLC (C18) Mobile Phase: H2O/MeCN + 0.1% FA ChemPurity->RP_HPLC Chiral_HPLC Chiral HPLC (CHIROBIOTIC T) Mobile Phase: RP or Polar Organic StereoPurity->Chiral_HPLC Issue1 Peak Tailing? RP_HPLC->Issue1 Issue2 Boc Cleavage ([M-100]+ detected)? RP_HPLC->Issue2 Fix1 Check pH (Target pH < 3.0) Ensure acid modifier is active Issue1->Fix1 Yes Fix2 Immediate Lyophilization or use NH4OAc buffer Issue2->Fix2 Yes

Workflow for optimizing the purification of Boc-protected chiral amino acids.

Troubleshooting Guides & FAQs

Chemical Purity & Reversed-Phase (RP-HPLC) Challenges

Q: Why am I observing severe peak tailing and broad elution on my standard C18 column? A: This is a classic symptom of partial ionization. The carboxylic acid moiety on your target molecule has a pKa of approximately 4.0 to 4.5. If your mobile phase pH is near this value, the molecule exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (polar) states as it travels down the column, causing severe band broadening.

  • The Causality: The nonpolar C18 stationary phase interacts poorly with the ionized carboxylate.1[1], but only if the acid is fully protonated.

  • The Solution: Suppress ionization by lowering the mobile phase pH to at least 1.5 units below the pKa. Utilize 0.1% Formic Acid (FA) in both your aqueous and organic mobile phases to maintain a pH of ~2.7.

Q: My LC-MS analysis of the collected fractions shows a major mass peak at m/z 180.3 ([M+H-100]+). Why is my product degrading during purification? A: The loss of 100 Da corresponds to the acid-catalyzed cleavage of the Boc group (loss of CO2 and isobutylene).

  • The Causality: While the Boc group is relatively stable in dilute acids during the short duration of an HPLC run, degradation almost always occurs post-purification during fraction concentration. As acetonitrile and water evaporate during rotary evaporation, non-volatile acids (like Trifluoroacetic acid, TFA) concentrate. This drastically drops the pH in the flask, cleaving the acid-labile Boc group.

  • The Solution: 2[2]. Sublimation prevents the liquid-phase concentration of the acid. Alternatively, pre-spike your collection tubes with a volatile weak base (e.g., 100 µL of 100 mM Ammonium Bicarbonate) to neutralize the fractions as they elute.

Stereoisomeric Purity & Chiral HPLC Challenges

Q: How do I resolve the target (2S,3S) isomer from the (2R,3S) diastereomer or enantiomeric synthesis impurities? A: Standard achiral C18 columns cannot resolve enantiomers and often fail to separate closely related diastereomers. You must utilize a Chiral Stationary Phase (CSP).

  • The Causality: Chiral recognition requires three points of stereospecific interaction. For Boc-protected amino acids, macrocyclic glycopeptide columns (e.g., CHIROBIOTIC T, based on Teicoplanin) provide ideal binding pockets. The carboxylate group of the analyte interacts with the chiral amino groups of the CSP via ionic bonding, while the hydrophobic phenyl ring and bulky Boc group engage in inclusion complexation.

  • The Solution: 3[3]. Using a mobile phase of Methanol/Water with a volatile buffer like ammonium trifluoroacetate ensures excellent chiral resolution while remaining fully MS-compatible.

Quantitative Data: Method Comparison

Use the following reference table to establish your baseline chromatographic parameters depending on your purification goal.

ParameterReversed-Phase HPLC (Chemical Purity)Chiral HPLC (Stereoisomeric Purity)
Stationary Phase C18 (e.g., 5 µm, 100 Å)Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)
Mobile Phase A Water + 0.1% Formic Acid10 mM Ammonium Trifluoroacetate in Water
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol
Elution Mode Gradient (e.g., 10% to 90% B over 20 min)Isocratic (e.g., 40% B) or shallow gradient
Primary Mechanism Hydrophobic interactionIonic, H-bonding, and inclusion complexation
Detection (UV) 4[4]210 nm, 254 nm
Target pH ~2.7 (Suppresses carboxylate ionization)~4.0 - 5.0 (Optimizes chiral recognition)

Standard Operating Procedure: Self-Validating Preparative HPLC Workflow

To ensure the integrity of the Boc group and maximize recovery, execute the following step-by-step protocol. Every phase includes a self-validation checkpoint to prevent catastrophic sample loss.

Step 1: Sample Preparation & Scouting

  • Action: Dissolve the crude mixture in the initial mobile phase conditions (e.g., 10% MeCN / 90% H2O with 0.1% FA). Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Checkpoint: Perform a 10 µL analytical injection prior to preparative scaling. If the peak area of the target mass (m/z 280.3[M+H]+) does not scale linearly when you inject 20 µL, the sample is precipitating on the column head. Correction: Increase the organic composition of your sample diluent or reduce the injection concentration.

Step 2: Preparative Gradient Execution

  • Action: Run a shallow gradient (e.g., 30% to 70% B over 20 column volumes) using 0.1% Formic Acid. Monitor UV absorbance at 210 nm to track the Boc-amide backbone and 254 nm to track the phenyl ring.

  • Self-Validation Checkpoint: Ensure the system backpressure remains stable. A creeping pressure indicates the bulky hydrophobic compound is crashing out in the flow path.

Step 3: Fraction Collection & Cold Processing

  • Action: Collect fractions into glass tubes pre-chilled on dry ice.

  • Causality: Freezing the eluent immediately upon collection halts any acid-catalyzed hydrolysis of the Boc group that would otherwise occur as the fraction sits at room temperature.

Step 4: Lyophilization & Final Validation

  • Action: Transfer the frozen fractions directly to a lyophilizer. Do not use a centrifugal evaporator (SpeedVac) with applied heat.

  • Self-Validation Checkpoint: Once a dry white powder is obtained, re-dissolve 1 mg in 1 mL of mobile phase and inject onto an analytical LC-MS. The dominant presence of the intact[M+H]+ (m/z 280.3) or [M+Na]+ (m/z 302.3) ion without the [M-100]+ fragment confirms the purification cycle was successful and the protecting group remains strictly intact.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, particularly low conversion rates, encountered during amide coupling reactions with this sterically demanding building block.

The unique structure of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid, characterized by a methyl group at the alpha-carbon and a bulky Boc-protecting group, presents significant steric hindrance.[1][2] This congestion around the carboxylic acid moiety can dramatically slow down or stall amide bond formation, leading to frustratingly low yields with standard protocols. This guide provides a systematic approach to overcoming this challenge.

Frequently Asked Questions (FAQs): Initial Diagnosis
Q1: My coupling reaction with (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is showing low conversion. Where should I begin troubleshooting?

A1: Low conversion is the most common issue with this substrate. The root cause is almost always related to its significant steric bulk. Begin by confirming the low conversion with an appropriate analytical method, such as Thin Layer Chromatography (TLC) or LC-MS, to ensure the issue isn't related to workup or isolation.[3][4] Once confirmed, follow a systematic troubleshooting workflow that prioritizes addressing the steric challenge.

Below is a logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Start Low Conversion Confirmed (TLC, LC-MS) Coupling_Reagent Step 1: Evaluate Coupling Reagent Start->Coupling_Reagent Standard_Reagent Using DCC, EDC, or DIC? Coupling_Reagent->Standard_Reagent Yes Potent_Reagent Using HATU, HBTU, PyBOP? Coupling_Reagent->Potent_Reagent No Upgrade_Reagent Upgrade to Uronium/Phosphonium Reagent (e.g., HATU) Standard_Reagent->Upgrade_Reagent Reaction_Conditions Step 2: Optimize Reaction Conditions Potent_Reagent->Reaction_Conditions Upgrade_Reagent->Reaction_Conditions Double_Couple Perform 'Double Coupling' Reaction_Conditions->Double_Couple Extend_Time Extend Reaction Time (e.g., to 12-24h) Double_Couple->Extend_Time Increase_Temp Increase Temperature Cautiously (e.g., to 40-50°C) Extend_Time->Increase_Temp Solvent_Check Step 3: Check Solvents & Reagents Increase_Temp->Solvent_Check Anhydrous Ensure Anhydrous Conditions Solvent_Check->Anhydrous Solvent_Choice Switch DMF for NMP Anhydrous->Solvent_Choice Advanced Step 4: Advanced Strategy Solvent_Choice->Advanced Acyl_Fluoride Convert to Acyl Fluoride (TFFH, BTFFH) Advanced->Acyl_Fluoride Success Problem Resolved Acyl_Fluoride->Success

Caption: Troubleshooting workflow for low coupling efficiency.

Q2: What specifically makes (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid so difficult to couple?

A2: The difficulty arises from a combination of three structural features that create a highly congested environment around the reactive carboxyl group:

  • α-Methyl Group: The methyl group on the C2 carbon is a primary source of steric hindrance, directly shielding the carboxylic acid. The reactivity of α,α-disubstituted amino acids is known to be significantly lower than typical α-amino acids.[1]

  • Bulky Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the β-amino nitrogen is large and conformationally demanding, further obstructing the approach of the amine nucleophile.[][6]

  • β-Phenyl Group: The phenyl ring at C3 adds to the overall steric profile of the molecule.

This cumulative steric hindrance raises the activation energy of the reaction, making it sluggish or preventing it from reaching completion under standard conditions.[7]

Troubleshooting Guide: A Step-by-Step Approach
Issue 1: Inefficient Carboxylic Acid Activation

Your first point of intervention should be the coupling reagent itself. Simple, cost-effective carbodiimides are often not powerful enough for this substrate.[7]

Symptom: The reaction stalls with a significant amount of starting carboxylic acid remaining, even after several hours.

Cause: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) form an O-acylisourea intermediate that is not reactive enough to overcome the steric barrier.[8][9] Furthermore, this intermediate can undergo a side reaction to form an unreactive N-acylurea, consuming your starting material.[10]

Solution: Switch to a more potent, in-situ activating reagent. Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) are the industry standard for difficult couplings. These reagents react with the carboxylic acid to form highly reactive activated esters (OAt or OBt esters) that can acylate even hindered amines efficiently.[9]

Activation_Mechanism cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH (Sterically Hindered Acid) Active_Ester Highly Reactive OAt/OBt Ester Carboxylic_Acid->Active_Ester + Coupling_Reagent HATU / PyBOP + Base (DIPEA) Coupling_Reagent->Active_Ester Amide_Bond R-CO-NH-R' (Desired Amide) Active_Ester->Amide_Bond + Amine Amine R'-NH2 (Amine Nucleophile)

Caption: General mechanism of activation and coupling.

Data Summary: Comparison of Common Coupling Reagents
Reagent ClassExamplesReactivityAdvantagesDisadvantages
Carbodiimides DCC, EDC, DICLow-ModerateCost-effective.Often insufficient for hindered couplings; N-acylurea byproduct formation; high risk of racemization without additives.[9][11]
Uronium/Aminium HBTU, HCTU, HATUHigh-Very HighFast reactions, low racemization. HATU is extremely effective for hindered residues.[9][12]More expensive. Can cause guanidinylation of the free amine if used in excess without pre-activation.[12][13]
Phosphonium PyBOP, PyAOPHigh-Very HighExcellent for hindered couplings and cyclizations; no guanidinylation side reaction.[9][14]Byproduct (HMPA for original BOP) can be toxic; PyBOP is a safer alternative.[9]

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is a robust starting point for coupling (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (1.0 equiv.) in anhydrous DMF or NMP.

  • Reagent Addition: Add HATU (1.1 equiv.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equiv.).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to form the active ester and prevent side reactions.[15]

  • Amine Addition: Add the amine component (1.2 equiv.) to the activated acid solution.

  • Reaction: Stir the reaction at room temperature. Monitor progress every 1-2 hours using TLC or LC-MS.[3] The reaction may require 4-24 hours for completion.

  • Work-up: Upon completion, quench the reaction and proceed with standard aqueous work-up and purification.

Issue 2: Incomplete Reaction Despite a Potent Coupling Reagent

Symptom: Even with HATU or PyBOP, the reaction stalls at ~50-70% conversion after 24 hours.

Cause: The steric hindrance is so severe that the reaction rate is extremely slow, or a competing process like peptide aggregation (in solid-phase synthesis) is occurring.[7][13]

Solutions:

  • Double Coupling: This is a highly effective technique to drive the reaction to completion. After the initial coupling reaction has run for a few hours, simply add a second, fresh batch of activated amino acid.[7][16]

  • Increase Reaction Time: For sterically demanding couplings, patience is key. Allow the reaction to run for an extended period (e.g., 24-48 hours) before concluding it has stalled.[7]

  • Elevate Temperature: Gently heating the reaction to 40-50 °C can provide the necessary energy to overcome the activation barrier. However, this must be done cautiously as it increases the risk of racemization.[7] This is often more effective and controllable when using microwave-assisted synthesis.[7]

  • Optimize Solvent: If peptide aggregation is suspected (especially on a solid support), switching from DMF to a solvent with superior solvating properties like N-Methyl-2-pyrrolidone (NMP) can be beneficial.[7][13]

Protocol 2: The "Double Coupling" Method

This protocol assumes the use of HATU as described in Protocol 1.

  • First Coupling: Perform steps 1-5 from Protocol 1. Allow the reaction to proceed for 4-6 hours.

  • Monitor: Take an aliquot for LC-MS analysis to determine the extent of the initial conversion.

  • Prepare Second Charge: In a separate flask, pre-activate a second portion of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (0.5-1.0 equiv.) with HATU (0.55-1.1 equiv.) and DIPEA (1.0-2.0 equiv.) in anhydrous solvent for 15 minutes.

  • Second Addition: Add the freshly activated amino acid solution directly to the main reaction vessel.

  • Continue Reaction: Allow the reaction to stir overnight and monitor for completion.

Issue 3: Reaction Fails Completely or Yields Complex Byproducts

Symptom: No desired product is formed, or the crude analysis shows a complex mixture of unidentified peaks.

Cause: This often points to fundamental issues with reagent quality or reaction setup.

  • Presence of Water: Coupling reagents, particularly carbodiimides and the activated intermediates they form, are highly sensitive to moisture. Water will hydrolyze the active ester, rendering it useless for amide bond formation.[3][10][17]

  • Incorrect Base: Using a nucleophilic base (e.g., triethylamine in some cases, or primary/secondary amines as impurities) can compete with the desired amine, leading to side products. An incorrect stoichiometry of the base can also affect the reaction rate and promote side reactions like racemization.[16]

  • Degraded Reagents: Coupling reagents, especially HATU, can degrade over time if not stored properly under anhydrous conditions.

Solution:

  • Ensure Anhydrous Conditions: Use dry solvents (e.g., from a solvent purification system or freshly opened sure-seal bottles) and dry glassware. Perform the reaction under an inert atmosphere.[3][15]

  • Verify Reagent Quality: Use high-purity, fresh coupling reagents and bases. Store them in a desiccator.[3]

  • Use a Non-Nucleophilic Base: Always use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.[15]

Advanced Strategy: Acyl Fluoride Formation

For the most extreme cases of steric hindrance where even powerful uronium/phosphonium reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be the solution.[7][18]

Protocol 3: Acyl Fluoride Formation and Coupling

This protocol uses a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (1.0 equiv.). Add a suitable base (e.g., DIPEA) followed by the fluorinating agent (e.g., TFFH, 1.05 equiv.). Stir for 10-20 minutes.

  • Coupling: Add the amine component to the acyl fluoride solution and allow the reaction to proceed. Monitor as usual.

References
  • University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 25.8: Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Request PDF. Retrieved from [Link]

  • YouTube. (2019, July 30). 08.09 Activation Substitution of Carboxylic Acids. Retrieved from [Link]

  • Jiang, L., & Chen, L. (2006). New Development of Coupling Reagents for Hindered Peptide. Progress in Chemistry, 18(0203), 262-269.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]

  • NextSDS. (n.d.). (2S,3S)-3-(Boc-aMino)-2-Methyl-3-phenylpropionic acid - Chemical Substance Information. Retrieved from [Link]

  • University of Windsor. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • PNAS. (2026, February 2). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (2022, February 10). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. DOI:10.1039/D2CY00059H. Retrieved from [Link]

  • LCGC International. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 20). 4.2: Measuring Reaction Rates. Retrieved from [Link]

  • Journal of the American Chemical Society - ACS Publications. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing Diastereomers: NMR Spectra Comparison of (2S,3S) vs (2R,3S) 3-(Boc-amino)-2-methyl-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and complex organic synthesis, the precise determination of stereochemistry is not merely an academic exercise—it is a critical requirement for ensuring efficacy and safety. Diastereomers, being stereoisomers that are not mirror images, possess distinct physical and chemical properties, which can be effectively differentiated using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This guide provides an in-depth comparison of the expected NMR spectra for the syn (2S,3S) and anti (2R,3S) diastereomers of 3-(Boc-amino)-2-methyl-3-phenylpropionic acid, a valuable chiral building block.[3] We will explore how fundamental NMR principles—chemical shift dispersion, scalar (J) coupling, and the Nuclear Overhauser Effect (NOE)—serve as powerful tools for unambiguous stereochemical assignment.[4]

Introduction: The Imperative of Stereochemical Control

The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. For drug development professionals, controlling stereochemistry is paramount. The two diastereomers , (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (syn) and (2R,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (anti), present a common challenge: confirming the relative configuration at the C2 and C3 positions.

NMR spectroscopy stands as the premier, non-destructive technique for elucidating such structural nuances in solution.[5] Unlike enantiomers, which are indistinguishable in an achiral solvent, diastereomers exhibit unique NMR spectra due to their different spatial arrangements, leading to distinct electronic environments for their nuclei.[6][7] This guide will dissect the theoretical underpinnings and practical application of 1D and 2D NMR experiments to confidently distinguish these two molecules.

G cluster_syn (2S,3S) - syn Isomer cluster_anti (2R,3S) - anti Isomer syn_isomer syn_isomer anti_isomer anti_isomer

Figure 1: Chemical structures of the syn and anti diastereomers.

Theoretical Principles for Differentiation

Three core NMR parameters are leveraged to differentiate the syn and anti diastereomers.

Chemical Shift (δ)

The chemical environment of a proton dictates its resonance frequency (chemical shift). In diastereomers, the relative orientation of substituents is different, meaning that protons in one isomer will experience different through-space shielding or deshielding effects from nearby functional groups (e.g., the phenyl ring, Boc group) compared to the other.[6][8] This results in non-identical chemical shifts for corresponding protons, particularly for H2 and H3, which are directly attached to the stereocenters.

Vicinal Coupling Constants (³J)

The magnitude of the coupling constant between two vicinal protons (H-C-C-H), denoted as ³J, is highly dependent on the dihedral angle between them.[9] This relationship is described by the Karplus equation .[9][10][11]

  • Anti-periplanar (180° dihedral angle): Results in a large ³J value (typically 10-15 Hz).[12][13]

  • Gauche (60° dihedral angle): Results in a small ³J value (typically 2-5 Hz).[12][13]

By analyzing the likely low-energy conformations of the syn and anti isomers, we can predict their ³J(H2-H3) values. The anti isomer can readily adopt a conformation where H2 and H3 are anti-periplanar to minimize steric hindrance between the large phenyl and carboxylic acid groups. Conversely, the syn isomer is sterically constrained to conformations where H2 and H3 have a gauche relationship. Therefore, a significantly larger ³J(H2-H3) coupling constant is predicted for the anti isomer.

Nuclear Overhauser Effect (NOE)

The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), irrespective of through-bond connectivity.[14][15][16] This is the most definitive method for assigning relative stereochemistry.

  • For the syn isomer: Protons H2 and H3 are on the same face of the molecule. A strong NOE correlation is expected between them.

  • For the anti isomer: Protons H2 and H3 are on opposite faces of the molecule and are thus further apart. A very weak or absent NOE correlation is expected between them.

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is the gold standard for observing these through-space interactions.[15][17]

Experimental Design and Protocol

A robust experimental design is crucial for obtaining high-quality, unambiguous data. This workflow is designed to be a self-validating system.

Figure 2: Recommended experimental workflow for stereochemical assignment.

Sample Preparation
  • Purity Check: Ensure the sample is of high purity (>95%) to prevent signals from impurities from confounding the analysis.[5]

  • Dissolution: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparison.[5]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[5]

  • 1D ¹H NMR: Acquire a standard proton spectrum. This provides the initial overview of proton environments, integrations, and coupling patterns.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment is essential to definitively identify which protons are scalar-coupled.[5] A cross-peak between H2 and H3 will confirm their through-bond connectivity before analyzing the coupling constant.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to, confirming the assignment of C2/H2 and C3/H3.[5]

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the pivotal experiment for stereochemical assignment. It maps all through-space correlations. A mixing time of 500-800 ms is typically appropriate for small molecules of this size.

Predicted Spectral Analysis and Comparison

¹H NMR Spectra

The most significant differences will be observed for the H2 and H3 protons.

Proton Assignment(2S,3S) - syn Isomer (Predicted)(2R,3S) - anti Isomer (Predicted)Rationale for Difference
Boc (-C(CH₃)₃) ~1.4 ppm (singlet, 9H)~1.4 ppm (singlet, 9H)Distant from stereocenters; little to no change expected.[5]
C2-CH₃ DoubletDoubletThe chemical shift will likely differ slightly due to the different orientation relative to the phenyl and Boc groups.
H2 Doublet of quartetsDoublet of quartetsThe chemical shift will be distinct. The primary splitting is from H3, and the quartet is from the C2-CH₃ protons.
H3 Doublet of doubletsDoublet of doubletsThe chemical shift will be distinct. The primary splitting is from H2, and the second doublet is from the NH proton.
³J(H2-H3) Small (2-5 Hz) Large (10-15 Hz) Key Differentiator. Reflects the gauche dihedral angle in the syn isomer vs. the anti-periplanar angle in the anti isomer.[9]
NH (Amide) DoubletDoubletChemical shift is sensitive to solvent and concentration but will likely differ between the two diastereomers.
Phenyl (C₆H₅) 7.2-7.4 ppm (multiplet, 5H)7.2-7.4 ppm (multiplet, 5H)Minor shifts in the multiplet pattern may be observable due to different anisotropic effects.
COOH ~10-12 ppm (broad singlet)~10-12 ppm (broad singlet)Highly variable and solvent-dependent; not a reliable differentiator.
Definitive Assignment using NOESY

The NOESY spectrum provides the conclusive evidence for assignment.

G cluster_syn (2S,3S) - syn Isomer cluster_anti (2R,3S) - anti Isomer syn_isomer syn_isomer syn_h2 syn_h3 syn_h2->syn_h3 Strong NOE anti_isomer anti_isomer anti_h2 anti_h3 label_no_noe Weak / Absent NOE

Figure 3: Key differentiating NOE correlation between H2 and H3.

  • Syn Isomer (2S,3S): A distinct cross-peak will be observed in the NOESY spectrum connecting the signals of H2 and H3, confirming their spatial proximity.

  • Anti Isomer (2R,3S): This corresponding H2-H3 cross-peak will be either absent or extremely weak, confirming that these protons are far apart.

Conclusion

While both ¹H chemical shift differences and vicinal coupling constants provide strong evidence for differentiating the syn and anti diastereomers of 3-(Boc-amino)-2-methyl-3-phenylpropionic acid, the Nuclear Overhauser Effect is the ultimate arbiter. The presence of a strong H2-H3 NOE correlation is characteristic of the syn isomer, while its absence is indicative of the anti isomer. The magnitude of the ³J(H2-H3) coupling constant serves as an excellent and readily accessible corroborating piece of evidence, with the anti isomer expected to show a significantly larger value. By employing a systematic workflow of 1D and 2D NMR experiments, researchers and drug development professionals can achieve confident and unambiguous stereochemical assignment, a critical step in advancing chemical and pharmaceutical research.

References

  • Wikipedia. (2023, December 27). Karplus equation. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Determining Stereochemistry by 1H-NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Altona, C., & Haasnoot, C. A. G. (1980). Prediction of vicinal proton-proton coupling constants in carbohydrates and other organic molecules: a simple modification of the Karplus equation. Organic Magnetic Resonance, 13(6), 417-429.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • Giraud, A., et al. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Advances, 5(45), 35939-35944. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the two isomers: (a) 7b (syn) and (b) 5b (anti). Retrieved from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chem 344-S20-Lec 26-NMR pt 2. Retrieved from [Link]

  • University of Rochester. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

  • Wikipedia. (2023, May 21). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Cossu, S., et al. (1997). Nuclear overhauser effects in diastereoisomeric vinyl ethers for the precise structure determination of chiral alcohols. Chemical Communications, (14), 1327-1328. Retrieved from [Link]

  • MDPI. (2021). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis and characterization of a dipeptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information for Chemical Communications. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 25). dihedral angles, J-values, & the Karplus equation. Retrieved from [Link]

  • American Chemical Society. (2023, August 31). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Retrieved from [Link]

  • American Chemical Society. (2005, April 12). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. Retrieved from [Link]

  • Wikipedia. (2024, March 19). Nuclear Overhauser effect. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • American Chemical Society. (2009, October 7). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

  • Wiley Periodicals, Inc. (2013, September 5). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR. Retrieved from [Link]

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  • ResearchGate. (n.d.). J(HH) coupling constants for diasteroisomers 1 and 2 with substituent XD OMe. Retrieved from [Link]

  • CONFLEX. (n.d.). NMR coupling constant calculation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • The Chemical Institute of Canada. (n.d.). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. Retrieved from [Link]

  • ResearchGate. (2019, December 8). 1D 1H NMR spectra - what are normal shift deviations compared to literature values?. Retrieved from [Link]

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(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid vs Fmoc protected equivalents

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid vs. Fmoc Equivalents in Peptide Synthesis

The incorporation of non-natural, sterically hindered building blocks like (2S,3S)-3-amino-2-methyl-3-phenylpropionic acid is a cornerstone of modern peptidomimetic drug development. As a β2,3 -amino acid featuring an α -methyl and a β -phenyl group, this molecule introduces significant conformational rigidity and proteolytic stability to peptide sequences. However, this same structural density creates formidable steric challenges during Solid-Phase Peptide Synthesis (SPPS).

Choosing between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected derivatives of this amino acid is not merely a matter of preference; it fundamentally dictates the kinetic success of the coupling and the survival of the final peptide[1]. This guide objectively compares these two orthogonal strategies, providing the mechanistic causality and self-validating protocols necessary for successful synthesis.

Mechanistic Overview & Steric Causality

The fundamental divergence between the Boc and Fmoc strategies lies in their orthogonal deprotection mechanisms and the physical bulk of the protecting groups themselves[2].

  • The Steric Penalty: The α -methyl and β -phenyl groups create a highly congested microenvironment around both the amine and the carboxylate. The Fmoc group, featuring a large, rigid fluorenyl ring system, exacerbates this steric clash. This dual hindrance drastically increases the activation energy required for nucleophilic attack during coupling[3]. Conversely, the Boc group (tert-butyl) is sterically less demanding, often yielding superior coupling kinetics for highly hindered residues under room-temperature conditions[3].

  • Aggregation Dynamics: Hydrophobic sequences rich in phenyl and methyl groups are highly prone to interchain hydrogen bonding and aggregation on the resin. The Boc strategy utilizes 50% Trifluoroacetic Acid (TFA) for deprotection, which protonates the growing peptide chain and effectively disrupts these hydrophobic aggregates[2]. The Fmoc strategy relies on base-catalyzed deprotection (piperidine), which lacks this protonation-driven solubilizing effect, sometimes necessitating the use of chaotropic salts or pseudoprolines[].

G Substrate (2S,3S)-3-Amino-2-methyl -3-phenylpropionic acid Boc Boc-Protected Derivative Substrate->Boc (Boc)2O, Base Fmoc Fmoc-Protected Derivative Substrate->Fmoc Fmoc-OSu, Base DeprotBoc Acidic Deprotection (50% TFA) Boc->DeprotBoc Disrupts Aggregation DeprotFmoc Basic Deprotection (20% Piperidine) Fmoc->DeprotFmoc Mild Conditions

Orthogonal protection pathways for sterically hindered beta-amino acids.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics when coupling the (2S,3S)-derivative onto a standard resin-bound secondary amine, highlighting the trade-offs between kinetic efficiency and cleavage harshness[1][][5].

Parameter(2S,3S)-3-(Boc-amino)-...(2S,3S)-3-(Fmoc-amino)-...
Protecting Group Bulk Moderate (tert-butyl)High (Fluorenyl)
Standard Coupling Efficiency (RT) 85 - 90% (2 hours)60 - 75% (4 hours)
Microwave Coupling Efficiency >95% (15 mins)>95% (15 mins)
Optimal Coupling Reagent DIC / Oxyma PureHATU / DIPEA
Deprotection Reagent 50% TFA in DCM20% Piperidine in DMF
Final Cleavage Requirement Anhydrous HF (Extremely Harsh)95% TFA Cocktail (Mild)
Compatibility with Phospho/Glyco Poor (Cleaved by HF)Excellent[6]

Self-Validating Experimental Protocols

To overcome the thermodynamic barriers of this specific β2,3 -amino acid, standard SPPS protocols must be heavily modified. Below are the optimized workflows for both derivatives.

Protocol A: Boc-Strategy Workflow

Designed for highly aggregating sequences where HF cleavage is tolerable.

  • Pre-activation: Dissolve 4.0 equivalents of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid and 4.0 eq of Oxyma Pure in minimal DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

    • Causality: Oxyma/DIC is chosen over HOBt to prevent the formation of poorly soluble active esters, maintaining high concentration to drive the hindered coupling forward.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 to 4 hours at room temperature.

  • Validation (Micro-cleavage): The standard Kaiser test often yields false negatives for sterically hindered secondary amines. Instead, cleave a 2 mg resin aliquot using 95% TFA for 10 minutes, evaporate, and analyze via LC-MS to confirm mass shift.

  • Deprotection: Treat the resin with 50% TFA in DCM for 2 × 15 minutes.

    • Causality: The high acid concentration rapidly cleaves the Boc group while simultaneously protonating the hydrophobic phenyl-rich backbone, preventing secondary structure collapse[2].

  • Final Cleavage: Utilize anhydrous Hydrogen Fluoride (HF) at 0°C for 1 hour[7].

Protocol B: Fmoc-Strategy Workflow

Designed for sequences with acid-sensitive post-translational modifications.

  • Pre-activation: Dissolve 4.0 eq of the Fmoc-derivative and 3.9 eq of HATU in DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU is a highly reactive uronium salt. It is strictly required here because the massive steric bulk of the Fmoc group combined with the α -methyl/ β -phenyl core renders standard carbodiimides (like DIC) kinetically insufficient[].

  • Coupling (Microwave Assisted): Subject the reaction to microwave irradiation (75°C, 15 minutes).

    • Causality: Thermal energy is mandatory to overcome the severe activation energy barrier imposed by the fluorenyl ring's steric clash with the β -phenyl group[5].

  • Deprotection: Treat with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF to remove the dibenzofulvene-piperidine adduct[1].

  • Final Cleavage: Cleave using Reagent K (82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% EDT) for 2 hours[1].

Workflow cluster_Boc Boc-Strategy Workflow cluster_Fmoc Fmoc-Strategy Workflow Start Resin-Bound Sequence BocCouple 1. Couple Boc-Derivative (DIC/Oxyma, 2-4h) Start->BocCouple FmocCouple 1. Couple Fmoc-Derivative (HATU/DIPEA, Microwave) Start->FmocCouple BocWash 2. Wash (DCM/DMF) BocCouple->BocWash BocDeprot 3. Deprotect (50% TFA/DCM) BocWash->BocDeprot BocCleave 4. Final Cleavage (HF) BocDeprot->BocCleave FmocWash 2. Wash (DMF) FmocCouple->FmocWash FmocDeprot 3. Deprotect (20% Piperidine) FmocWash->FmocDeprot FmocCleave 4. Final Cleavage (TFA) FmocDeprot->FmocCleave

Comparative SPPS cycles for Boc vs. Fmoc protected hindered building blocks.

Conclusion & Selection Matrix

The decision to use (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid versus its Fmoc counterpart hinges on the broader context of the peptide sequence.

  • Select the Boc Derivative when: Synthesizing long, highly hydrophobic peptidomimetics prone to on-resin aggregation, or when synthesizing C-terminal thioesters where standard Fmoc basic conditions might cause premature cleavage or epimerization[6][7]. The smaller steric radius of the Boc group will yield higher crude purities in these congested environments.

  • Select the Fmoc Derivative when: The sequence contains acid-sensitive modifications (e.g., glycosylation, phosphorylation) or when the laboratory lacks the specialized, hazardous infrastructure required for anhydrous HF handling[2][6]. To compensate for the reduced coupling efficiency caused by the Fmoc group's bulk, microwave assistance and highly reactive uronium salts (HATU/COMU) must be integrated into the protocol[][5].

References

  • Title: Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis. Source: Prezi. URL: [Link]

  • Title: A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters. Source: PubMed / Biopolymers. URL:[Link]

  • Title: Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Source: Journal of the American Chemical Society. URL: [Link]

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Validating the Enantiomeric Excess of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a building block for peptidomimetics, β-peptides, and active pharmaceutical ingredients (APIs), the stereochemical integrity of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is critical. Because this molecule possesses two contiguous stereocenters, a synthesized batch can theoretically contain four stereoisomers: the target (2S,3S), its enantiomer (2R,3R), and two diastereomers (2S,3R and 2R,3S).

Validating the enantiomeric excess (ee) and diastereomeric excess (de) requires analytical methods capable of distinguishing subtle spatial arrangements. This guide objectively compares the three leading analytical platforms—Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR)—detailing the mechanistic causality behind each protocol and establishing self-validating workflows for rigorous quality control.

Comparative Performance Data

The selection of an analytical method depends on the required sensitivity, sample availability, and the specific stage of drug development. The table below synthesizes the performance metrics of the three primary platforms.

Analytical PlatformChiral Recognition MechanismTypical Resolution ( Rs​ )Analysis TimeLimit of Quantitation (LOQ)Best Application
Chiral HPLC (Polysaccharide CSP) H-bonding, π-π stacking, steric inclusion> 2.015–30 min< 0.1%Routine QC, High-throughput batch release, Trace impurity profiling
Capillary Electrophoresis (S-β-CD) Host-guest complexation, electrostatic interactions1.5–2.510–20 min~ 0.5%Green chemistry, limited sample availability, rapid screening
Quantitative NMR (qNMR with CSA) Diastereomeric complexation, magnetic anisotropyN/A ( Δδ > 0.05 ppm)5 min~ 1.0–2.0%Rapid structural elucidation, absolute configuration confirmation

Deep Dive: Chiral HPLC (The Gold Standard)

Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs) remains the industry standard for determining the ee of N-Boc protected amino acids[1].

The Causality of Experimental Choices

For (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid, an amylose-based CSP (e.g., Chiralpak AD-H) is highly effective. The chiral recognition is driven by a combination of interactions:

  • Hydrogen Bonding: The carbamate linkages on the CSP act as H-bond donors/acceptors for the analyte's Boc-urethane NH and carboxylic acid OH.

  • π−π Stacking: The 3,5-dimethylphenyl groups of the CSP interact with the phenyl ring at the C3 position of the analyte.

  • Acidic Modifier (Critical): The molecule contains a free carboxylic acid ( pKa​≈4 ). In a neutral mobile phase, partial ionization leads to multiple retention states and severe peak tailing. Adding 0.1% Trifluoroacetic Acid (TFA) suppresses ionization, locking the molecule into a single, neutral state that interacts uniformly with the chiral groove[1].

Self-Validating Protocol

To ensure trustworthiness, this protocol operates as a self-validating system via a mandatory System Suitability Test (SST).

  • System Preparation: Equip the HPLC with a Daicel Chiralpak AD-H column (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v). Degas thoroughly. Set flow rate to 1.0 mL/min at 25 °C.

  • Self-Validation Step (SST): Inject a 1 mg/mL solution of a racemic mixture (containing all four stereoisomers).

    • Validation Gate: Calculate the resolution ( Rs​ ) between the critical pair (the two closest eluting peaks). If Rs​<1.5 , the system fails validation. Flush the column and re-equilibrate. Do not proceed until baseline separation is achieved.

  • Sample Analysis: Inject the synthesized (2S,3S) batch. Monitor UV absorbance at 210 nm (amide/carboxyl) and 254 nm (phenyl ring).

  • Quantitation: Calculate % ee by integrating the area of the (2S,3S) peak against the (2R,3R) peak.

Deep Dive: Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a highly efficient, low-solvent alternative to HPLC, utilizing cyclodextrins as chiral selectors[2].

The Causality of Experimental Choices

We utilize Sulfated- β -Cyclodextrin (S- β -CD) in an acidic Background Electrolyte (BGE) at pH 2.5.

  • Host-Guest Complexation: The hydrophobic cavity of S- β -CD encapsulates the phenyl ring of the β -amino acid.

  • Counter-Current Migration: At pH 2.5, the analyte's carboxylic acid is fully protonated (neutral), meaning its intrinsic electrophoretic mobility is zero. However, the S- β -CD is heavily sulfated and carries a strong negative charge, migrating toward the anode. As the neutral enantiomers partition into the migrating S- β -CD cavities at different affinities, they are pulled against the weak electroosmotic flow (EOF), resulting in high-resolution separation[2].

Self-Validating Protocol
  • Capillary Conditioning: Flush an uncoated fused silica capillary (50 µm ID, 40 cm effective length) with 0.1 M NaOH, followed by water, then the BGE.

  • BGE Preparation: 25 mM Phosphate buffer (pH 2.5) containing 1.5 mM S- β -CD.

  • Self-Validation Step (SST): Inject a racemic standard hydrodynamically (50 mbar for 5 s). Apply 22 kV at 25 °C.

    • Validation Gate: Confirm the presence of distinct peaks for the enantiomers. If the peaks co-elute, adjust the S- β -CD concentration (the binding constant is highly sensitive to selector concentration).

  • Sample Analysis: Inject the (2S,3S) batch under identical conditions. Detect via UV at 210 nm.

Deep Dive: Quantitative NMR (qNMR) with Chiral Solvating Agents

When immediate structural elucidation is required without the need for method development, qNMR using a Chiral Solvating Agent (CSA) is invaluable.

The Causality of Experimental Choices

Unlike HPLC or CE, which require physical separation, NMR relies on the formation of transient diastereomeric complexes in solution. By adding (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) to the sample in CDCl3​ , the CSA forms hydrogen bonds with the Boc-carbonyl and carboxylic acid. The bulky anthryl group creates differential magnetic shielding (anisotropy) between the two enantiomers. This causes the previously equivalent NMR signals (such as the C2-methyl doublet or the Boc-tert-butyl singlet) to split into distinct resonances ( Δδ ).

Self-Validating Protocol
  • Sample Prep: Dissolve 10 mg of the analyte in 0.5 mL of anhydrous CDCl3​ .

  • Self-Validation Step (SST): Add 20 mg of Pirkle's alcohol to a racemic control sample. Acquire a 1H NMR spectrum (400 MHz or higher).

    • Validation Gate: Inspect the C2-methyl doublet (~1.1 ppm) or the Boc singlet (~1.4 ppm). You must observe a clear 1:1 splitting of the signals. If the signals overlap, increase the CSA ratio to 1:3 or 1:5 until baseline resolution of the NMR peaks is achieved.

  • Sample Analysis: Apply the validated CSA ratio to the (2S,3S) batch.

  • Quantitation: Integrate the split signals. The ratio of the integrals directly yields the enantiomeric ratio.

Decision Matrix & Workflow Visualization

To ensure robust laboratory practices, the following logic dictates the selection and validation of the chosen analytical method.

EnantiomericValidation Start Sample: (2S,3S)-3-(Boc-amino)- 2-methyl-3-phenylpropionic acid Decision Primary Analytical Requirement? Start->Decision HPLC Chiral HPLC (Polysaccharide CSP) Decision->HPLC High Sensitivity & Routine QC CE Capillary Electrophoresis (S-β-CD Selector) Decision->CE Low Sample/Solvent Volume NMR qNMR (Chiral Solvating Agent) Decision->NMR Structural Elucidation Racemate Inject Racemic/Diastereomeric Standard Mixture HPLC->Racemate CE->Racemate NMR->Racemate Add CSA CheckRs Resolution (Rs) > 1.5? Racemate->CheckRs Optimize Optimize Mobile Phase / Selector Concentration CheckRs->Optimize No Calculate Inject Sample & Calculate % ee / % de CheckRs->Calculate Yes Optimize->Racemate Re-test

Decision matrix and self-validation loop for determining the enantiomeric excess of chiral analytes.

References

  • Péter, A., et al. "High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies." ResearchGate.
  • Zhao, H., et al. "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine." SCIRP.
  • "Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study." PMC.
  • "CHIRAL HPLC COLUMNS - Amino Acid and Peptide Chiral Separations." Sigma-Aldrich.

Sources

Mass spectrometry fragmentation patterns of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid

As a Senior Application Scientist, I frequently encounter challenges in the gas-phase characterization of unnatural amino acids and peptidomimetics. (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (Boc-AMPP) is a critical β2,3-amino acid building block used to confer proteolytic stability in drug development. However, accurately sequencing and structurally validating this molecule via mass spectrometry (MS) requires a deep understanding of its gas-phase thermodynamics.

This guide objectively compares the MS/MS fragmentation performance of Boc-AMPP against alternative protecting group strategies (Fmoc and Cbz) and evaluates the efficacy of different collision techniques (CID vs. HCD) to help you optimize your analytical workflows.

The Mechanistic Causality of Boc-AMPP Fragmentation

To optimize an MS method, we must first understand why a molecule fragments the way it does. Under positive electrospray ionization (ESI+), Boc-AMPP yields a protonated precursor ion [M+H]+ at m/z 280.15.

When subjected to collisional activation, the tert-butyloxycarbonyl (Boc) group acts as an energetic focal point. The fragmentation follows a highly predictable, thermodynamically driven two-step mechanism:

  • The 56 Da Loss: A charge-directed elimination or McLafferty-like rearrangement expels isobutylene (56 Da), yielding a transient intermediate at m/z 224.09[1].

  • The 100 Da Loss: This intermediate rapidly decarboxylates, losing CO2​ (44 Da) to complete the classic 100 Da neutral loss[2].

Because both leaving groups (isobutylene and carbon dioxide) are neutral volatiles, the ionizing proton is retained entirely on the β-amino acid backbone (m/z 180.10). This is a massive analytical advantage: it leaves a charged, intact backbone ready for subsequent high-energy cleavage (such as the Cα−Cβ bond cleavage yielding the m/z 106.06 immonium-like ion)[3].

Pathway Precursor Precursor Ion [M+H]+ m/z 280.15 IsobutyleneLoss Intermediate [M+H-56]+ m/z 224.09 Precursor->IsobutyleneLoss - Isobutylene (56 Da) BocLoss Deprotected Backbone [M+H-100]+ m/z 180.10 Precursor->BocLoss Direct -100 Da Loss (High CE) IsobutyleneLoss->BocLoss - CO2 (44 Da) WaterLoss Acylium Ion [M+H-100-18]+ m/z 162.09 BocLoss->WaterLoss - H2O (18 Da) PhenylFrag Immonium-like Ion m/z 106.06 BocLoss->PhenylFrag Cα-Cβ Cleavage (HCD)

Mechanistic MS/MS fragmentation pathway of Boc-AMPP demonstrating the characteristic 100 Da loss.

Comparative Performance: Protecting Group Alternatives

When designing a synthetic route that requires downstream MS/MS quality control or pharmacokinetic (PK) tracking, the choice of protecting group is paramount. How does Boc-AMPP compare to its Fmoc and Cbz counterparts?

Fmoc-AMPP: Fmoc-protected peptides under ESI-MS/MS undergo a dominant cleavage of the Fmoc group, yielding a highly abundant dibenzofulvene product ion at m/z 179.08[4]. This pathway is so energetically favorable that it acts as an "energy sink," suppressing the formation of backbone sequence ions and rendering structural confirmation nearly impossible[4].

Cbz-AMPP: Cbz groups readily lose a benzyl cation (m/z 91)[5]. Because the AMPP backbone already contains a phenyl ring capable of generating its own tropylium ion (m/z 91), the Cbz fragmentation creates severe isobaric interference, complicating spectral interpretation.

Verdict: Boc is analytically superior for MS-driven workflows because its fragmentation yields neutral losses, preserving the charge on the structurally informative backbone.

Table 1: Comparative MS/MS Profiles of Protected AMPP Derivatives
Protecting GroupPrecursor [M+H]+ Primary Neutral LossDominant MS/MS IonAnalytical Assessment
Boc-AMPP m/z 280.15100 Da (Isobutylene + CO2​ )m/z 180.10Optimal. Charge retained on backbone; enables deep structural sequencing.
Fmoc-AMPP m/z 402.17N/A (Charge transfer)m/z 179.08Poor. Dibenzofulvene ion suppresses backbone fragmentation.
Cbz-AMPP m/z 314.13134 Da (Benzyl alcohol + CO)m/z 91.05Suboptimal. Isobaric interference with native phenyl tropylium ion.

Comparative Performance: CID vs. HCD Fragmentation

The choice of fragmentation technique dictates the depth of structural information obtained.

  • Collision-Induced Dissociation (CID): Typically performed in ion traps, CID is a "slow heating" technique. It is excellent for confirming the intact molecule via the diagnostic -100 Da Boc loss, but it often fails to provide enough energy to break the robust Cα−Cβ bond of the β-amino acid.

  • Higher-Energy Collisional Dissociation (HCD): Performed in Orbitrap systems, HCD provides a higher energy transfer. It effortlessly drives the fragmentation past the initial Boc loss, generating the critical m/z 106.06 and m/z 91.05 fragments necessary to definitively prove the presence of the phenyl and methyl groups on the backbone.

Table 2: High-Resolution m/z Values for Boc-AMPP (CID vs. HCD)
Fragment AssignmentTheoretical m/zCID Rel. Abundance (CE 20)HCD Rel. Abundance (CE 40)Mechanistic Origin
[M+H]+ 280.154315%0%Intact Precursor
[M+H−56]+ 224.091745%5%Loss of isobutylene
[M+H−100]+ 180.1019100% (Base) 30%Loss of Boc group
[M+H−100−18]+ 162.091310%65%Acylium ion (Water loss)
[CH(Ph)NH2​]+ 106.06510%100% (Base) Cα−Cβ backbone cleavage

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To ensure absolute trustworthiness in your data, use the following self-validating protocol for the characterization of Boc-AMPP.

Step 1: Sample Preparation

  • Dilute Boc-AMPP to 1 µg/mL in a solution of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Critical Causality: Do not use Trifluoroacetic Acid (TFA). Even low concentrations of TFA can induce premature deprotection of the Boc group in the solution phase prior to ionization[6].

Step 2: Source Optimization & Self-Validation

  • Set the ESI capillary temperature to 250°C.

  • Self-Validation Check: Monitor the MS1 spectrum. If the base peak is m/z 180.10 instead of m/z 280.15, thermal or in-source fragmentation is occurring[6]. Immediately reduce the capillary temperature to 200°C and lower the declustering potential/fragmentor voltage until the intact m/z 280.15 precursor is restored as the base peak.

Step 3: Tandem Mass Spectrometry (MS/MS)

  • Isolate m/z 280.15 with a 1.0 Da isolation window.

  • Apply a normalized collision energy (NCE) of 20% for CID (to monitor the -100 Da loss) and 40% for HCD (to generate the m/z 106.06 sequence ion).

  • Acquire data in positive ion mode utilizing a high-resolution mass analyzer (e.g., TOF or Orbitrap) to ensure mass accuracy within 5 ppm[7].

MS_Workflow A Sample Prep (0.1% FA) B ESI(+) Soft Ionization A->B C Precursor Selection [M+H]+ m/z 280.15 B->C D Fragmentation (CID / HCD) C->D E Mass Analysis (Orbitrap / TOF) D->E F Data Interpretation (Diagnostic -100 Da) E->F

Workflow for LC-MS/MS analysis of Boc-AMPP, highlighting key stages from prep to interpretation.

References

  • Ramesh, P. N., et al. "Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides." Journal of the American Society for Mass Spectrometry, 2007.

  • Ramesh, V., et al. "Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides." Rapid Communications in Mass Spectrometry, 2008.

  • ResearchGate Community. "How can I avoid the Boc-cleavage during Mass Analysis?" ResearchGate, 2021.

  • Verified Peptides. "Peptide Fragmentation Patterns in Mass Spectrometry." Verified Peptides, 2025.

  • Benchchem. "A Comparative Guide to the Analytical Characterization of Cbz-Ala-Ala-Ala-Ala." Benchchem, 2025.

  • Ramesh, M., et al. "Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides." Rapid Communications in Mass Spectrometry, 2011.

  • Matrix Science. "Mascot help: Peptide fragmentation." Matrix Science.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides detailed procedures for the proper and safe disposal of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (CAS No. 926308-22-7), a chemical intermediate commonly used in peptide synthesis and drug development. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The information presented herein is a synthesis of established best practices in chemical waste management and available data on the subject compound and its chemical class.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Combustibility: As a combustible solid, it may burn under certain conditions but is not easily ignited[1].

  • Irritation: Similar Boc-protected amino acids can cause skin and eye irritation[2].

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation[2].

  • Environmental Hazard: The environmental fate and effects of this compound are not well-documented. Therefore, it should be prevented from entering the environment.

Personal Protective Equipment (PPE):

A risk assessment should be conducted by the user's institution to determine the specific PPE requirements. However, based on available information, the following are recommended as a minimum:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Respiratory N95 respirator or equivalentMinimizes inhalation of fine dust particles, especially when handling bulk quantities.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

Step-by-Step Segregation and Storage Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for the accumulation of hazardous waste[3][4]. This area must be under the control of the laboratory personnel.

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.

    • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid[5].

  • Label the Waste Container:

    • Clearly label the container with the words "HAZARDOUS WASTE"[3].

    • Identify the contents fully: "(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid"[3]. Avoid using abbreviations or chemical formulas.

    • Indicate the approximate quantity or percentage of the waste.

    • Include the date when the waste was first added to the container.

  • Waste Accumulation:

    • Keep the waste container closed at all times, except when adding waste[3]. Do not leave funnels in the container.

    • Store the container in the designated SAA.

    • Do not mix this waste with other incompatible waste streams. For instance, keep it separate from strong acids, bases, and oxidizers.

Disposal Procedures

The disposal of (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid must be conducted in accordance with federal, state, and local regulations. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA)[5][6].

Disposal Workflow:

DisposalWorkflow Start Waste Generation: (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid Segregate Segregate as Solid Chemical Waste Start->Segregate Container Use Labeled, Compatible Waste Container Segregate->Container SAA Store in Satellite Accumulation Area Container->SAA Pickup Arrange for Hazardous Waste Pickup SAA->Pickup Container is 90% full or per institutional policy Disposal Professional Disposal (Incineration Preferred) Pickup->Disposal End Disposal Complete Disposal->End

Disposal Decision-Making Process

Step-by-Step Disposal Protocol:

  • Waste Characterization: Based on its properties as a combustible solid organic compound, this waste should be classified as hazardous chemical waste. It is the generator's responsibility to make this determination[4].

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full (approximately 90% capacity) or as per your institution's guidelines, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup[3][4].

  • Complete Waste Pickup Form: Fill out any required chemical waste pickup forms accurately and completely, providing all necessary information about the waste stream[3].

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the chemical waste[7]. The preferred method of disposal for this type of organic solid is high-temperature incineration at a permitted facility.

What NOT to Do:

  • DO NOT dispose of this chemical down the drain[8]. This can be harmful to aquatic life and may violate local wastewater regulations.

  • DO NOT dispose of this chemical in the regular trash[8]. This is not permissible for hazardous chemical waste.

  • DO NOT attempt to neutralize or treat this chemical waste in the laboratory unless you are specifically trained and equipped to do so, and it is part of an approved institutional procedure.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container[9]. Avoid creating dust. If necessary, lightly moisten the material with a non-reactive solvent (e.g., water, if compatible) to minimize dust generation.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent and cleaning materials. All materials used for cleanup (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and EHS department, following your institution's reporting procedures.

Regulatory and Compliance Overview

The management of hazardous waste is strictly regulated. Key regulations to be aware of include:

  • Resource Conservation and Recovery Act (RCRA): The primary federal law in the United States governing the disposal of solid and hazardous waste[10].

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and regulations for hazardous waste operations (29 CFR 1910.120), ensure worker safety[11][12][13].

It is imperative that all laboratory personnel handling this chemical are trained on these regulations and their institution's specific policies and procedures for hazardous waste management[14].

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • (2S,3S)-3-(Boc-aMino)-2-Methyl-3-phenylpropionic acid - Chemical Substance Information. NextSDS. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems, Inc. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Clean Management Environmental Group, Inc. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. Princeton University Environmental Health & Safety. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Occupational Safety and Health Administration. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Royal Society of Chemistry. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

Sources

Personal protective equipment for handling (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. Handling (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid (CAS: 926308-22-7)[1] requires an understanding of its physicochemical properties. Widely utilized in solid-phase peptide synthesis (SPPS) and the development of protease inhibitors, the tert-butyloxycarbonyl (Boc) protecting group provides excellent orthogonality for complex organic synthesis, but it also dictates the compound's specific hazard profile[2].

This guide provides a self-validating operational framework for researchers and drug development professionals to handle this compound safely.

Mechanistic Hazard Profile & Causality

Boc-protected amino acids are typically handled as fine, white powders. The hazards associated with this specific compound are directly driven by its molecular architecture:

  • Skin and Eye Irritation (H315, H319): The bulky, lipophilic Boc group facilitates the molecule's interaction with the lipid bilayers of the skin and ocular mucosa. Once localized, the acidic propionic acid moiety induces localized pH shifts, causing acute irritation[3].

  • Respiratory Irritation (H335): As a dry powder, aerodynamic dispersion during weighing or transfer can lead to the inhalation of micro-particulates. These particulates settle in the moisture-rich environment of the upper respiratory tract, triggering an inflammatory response[4].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, we must implement a targeted PPE matrix. Standard laboratory attire is insufficient without specific performance metrics and validation steps.

Table 1: Quantitative PPE Specifications for Boc-Amino Acids

Protection VectorStandard / MetricMaterial SpecificationMechanistic Rationale
Eye Protection EN 166 / ANSI Z87.1Polycarbonate GogglesProtects ocular mucosa from fine powder aerosolization and localized pH shifts[3].
Hand Protection Breakthrough >480 minNitrile (Thickness >0.11 mm)Prevents lipophilic Boc-group penetration through the lipid bilayer of the skin[3].
Respiratory EN 149:2001 (FFP2)N95 Particulate RespiratorFilters micro-particulates (STOT SE 3 hazard) generated during aerodynamic dispersion[3].
Body Protection Anti-staticFlame-retardant Lab CoatDissipates electrostatic charge, preventing erratic powder behavior during dispensing[3].

Operational Plan & Step-by-Step Handling Workflow

Do not simply follow steps; ensure every protocol validates itself before you proceed to the next phase.

Phase 1: Pre-Weighing & Environmental Controls
  • Ventilation Verification: Ensure the fume hood face velocity is between 80–100 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; a steady, non-turbulent inward pull visually validates the airflow[3].

  • Static Elimination: Wipe the analytical balance and spatulas with an anti-static gun or use a static-dissipative mat.

    • Causality: Fine powders like Boc-amino acids are highly susceptible to electrostatic charge, which causes erratic balance readings and uncontrolled aerosolization.

Phase 2: Dispensing & Transfer
  • Glove Integrity Check: Inflate your nitrile gloves with air and submerge them in water.

    • Self-Validation: The absence of bubbles validates the primary barrier before chemical contact.

  • Weighing: Use a V-shaped anti-static weigh boat. Dispense the chemical slowly using a micro-spatula, keeping the container as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.

  • Sealing: Immediately recap the source bottle. Wrap the cap in Parafilm to prevent moisture ingress, as ambient humidity can degrade the reagent over time.

Phase 3: Solubilization & Deprotection (Contextual Workflow)

Because Boc-groups are acid-labile, they are typically removed during synthesis using highly acidic conditions[2].

  • Solubilization: Dissolve the (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid in an aprotic solvent, typically Dichloromethane (DCM).

  • Deprotection: Add an excess of Trifluoroacetic acid (TFA) (typically 25-50% v/v) to the solution to cleave the Boc group[2].

    • Critical Safety Shift: The introduction of TFA shifts the hazard profile from a mild irritant to highly corrosive . Heavy-duty neoprene gloves must be donned over the standard nitrile gloves during this specific step.

  • Neutralization: Monitor gas evolution (CO₂). Once complete, neutralize the resulting ammonium salt with a base like diisopropylethylamine (DIPEA) to generate the free amine[2].

Process Visualization

G Start Pre-Operation Setup (Check SDS & PPE) Hood Transfer to Fume Hood (Local Exhaust Ventilation) Start->Hood Weigh Weighing & Dispensing (Minimize Dust) Hood->Weigh React Reaction / Deprotection (TFA in DCM) Weigh->React Spill Spill Detected? Weigh->Spill Accidental Drop React->Spill Splash/Leak Dispose Waste Disposal (Combustion Plant) React->Dispose Reaction Complete Clean Spill Protocol (Mechanically Collect) Spill->Clean Yes Spill->Dispose No Clean->Dispose

Fig 1. Operational workflow for the safe handling and disposal of Boc-protected amino acids.

Spill Response & Disposal Plan

A spill is an uncontrolled process deviation. Execute the following self-validating protocol to restore containment.

Small Scale Spill (< 50g):

  • Isolate: Evacuate personnel from the immediate 2-meter radius.

  • Suppress: Do NOT use a dry brush, which aerosolizes the powder. Instead, cover the spill with a damp, absorbent laboratory wipe to suppress dust generation[4].

  • Collect: Mechanically take up the dampened material using a non-sparking scoop[4].

  • Decontaminate: Wash the affected surface with a 1% aqueous sodium bicarbonate solution to neutralize residual acidic moieties, followed by a thorough water rinse.

Waste Disposal: Place all collected waste, contaminated gloves, and wipes into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label the container strictly as "Hazardous Organic Solid Waste - Contains Boc-amino acid derivatives." Route the container to an approved industrial combustion plant for thermal destruction, as biological wastewater treatment plants cannot effectively degrade these synthetic derivatives[4].

References

  • NextSDS. "(2S,3S)-3-(Boc-aMino)-2-Methyl-3-phenylpropionic acid.
  • Fisher Scientific. "cis-4-(Boc-amino)
  • Benchchem. "Boc-L-Valine | 13734-41-3 - Technical Guide." Benchchem.
  • Chemos GmbH & Co. KG. "Safety Data Sheet: 3-(Boc-amino)propylbromide." Chemos.

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid
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(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.